Egfr/her2/cdk9-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N4O5S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32) |
InChI Key |
WQEFYEUNVFDIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). This multi-targeted approach holds promise for overcoming resistance mechanisms and enhancing anti-tumor efficacy in various cancer types. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, effects on cellular signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of three key oncogenic kinases: EGFR, HER2, and CDK9.
-
EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling is a common driver of tumor growth. This compound binds to the ATP-binding pocket of the kinase domain of both EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling. This blockade leads to the inhibition of cancer cell proliferation and survival.
-
CDK9 Inhibition: CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the elongation of transcription. Many cancers are dependent on the continuous transcription of anti-apoptotic and pro-survival genes. By inhibiting CDK9, this compound prevents the transcription of these key genes, leading to cell cycle arrest and apoptosis.
The dual inhibition of growth factor signaling (EGFR/HER2) and transcriptional machinery (CDK9) represents a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.
Quantitative Data
The inhibitory activity of this compound and a structurally related compound, Egfr/her2/cdk9-IN-3, has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 145.35[1] |
| HER2 | 129.07[1] | |
| CDK9 | 117.13[1] | |
| Egfr/her2/cdk9-IN-3 | EGFR | 191.08[2] |
| HER2 | 132.65[2] | |
| CDK9 | 113.98[2] |
Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway
The following diagram illustrates the canonical EGFR/HER2 signaling pathway and the point of inhibition by this compound.
Caption: EGFR/HER2 signaling pathway and inhibition.
CDK9 Signaling Pathway
The diagram below depicts the role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and its inhibition by this compound.
Caption: CDK9-mediated transcriptional elongation and its inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 values of this compound.
Caption: Workflow for determining IC50 values.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR, HER2, and CDK9. Specific substrates and buffer conditions may vary.
-
Reagents and Materials:
-
Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).
-
This compound (dissolved in DMSO).
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the cellular IC50 values.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% cold ethanol).
-
Staining solution (containing Propidium Iodide (PI) and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specific time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to determine if the cell death induced by this compound is due to apoptosis.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at desired concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Molecular Docking Analysis
Molecular docking studies have been employed to predict the binding mode of quinazoline-based inhibitors, such as this compound, within the ATP-binding pockets of EGFR, HER2, and CDK9. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active sites of the kinases, providing a structural basis for their inhibitory activity. The quinazoline scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain.
Conclusion
This compound is a potent multi-targeted inhibitor with a well-defined mechanism of action that involves the simultaneous blockade of key signaling pathways involved in cell proliferation, survival, and transcription. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a strong rationale for its further development as a promising anti-cancer therapeutic agent. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
Egfr/her2/cdk9-IN-2 Signaling Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the signaling pathways targeted by Egfr/her2/cdk9-IN-2, a multi-kinase inhibitor. The document outlines the core signaling cascades of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9), details the inhibitory action of this compound, and provides relevant experimental methodologies.
Quantitative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its target kinases. This data is crucial for understanding the compound's potency and multi-targeted nature.
| Target Kinase | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Data sourced from a study by El-Azab AS, et al.[1]
Core Signaling Pathways
EGFR/HER2 Signaling Cascade
The EGFR and HER2 signaling pathways are pivotal in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR or HER2 overexpression leads to receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Aberrant activation of these pathways is a hallmark of many cancers.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner (T1, T2, or K). P-TEFb plays a critical role in the regulation of transcription by RNA polymerase II (Pol II). Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of Pol II, as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcript elongation. This process is essential for the expression of many genes, including those involved in cell survival and proliferation, such as MCL-1 and MYC.
Mechanism of Action of this compound
This compound is a multi-target inhibitor that simultaneously blocks the activity of EGFR, HER2, and CDK9. This triple inhibition is hypothesized to have a synergistic anti-tumor effect by targeting both key mitogenic signaling pathways and the fundamental process of transcription. By inhibiting EGFR and HER2, the inhibitor blocks the upstream signaling that drives cell proliferation and survival. Concurrently, the inhibition of CDK9 prevents the transcriptional elongation of key survival genes, which are often overexpressed in cancer cells and contribute to therapeutic resistance.
References
Unveiling the Multifaceted Biological Activity of Egfr/her2/cdk9-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Egfr/her2/cdk9-IN-2, a potent multi-targeted inhibitor. The document outlines its inhibitory profile, the methodologies for its evaluation, and the signaling pathways it modulates. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action.
Core Biological Activity: A Multi-Kinase Inhibitor
This compound, also referred to as compound 9 in its primary study, is a quinazoline derivative designed as a multi-targeted agent against key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Its efficacy is demonstrated by its half-maximal inhibitory concentrations (IC50) against these targets.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and relevant reference compounds against their target kinases.
| Compound | Target Kinase | IC50 (nM) |
| This compound (Compound 9) | EGFR | 145.35 [1] |
| HER2 | 129.07 [1] | |
| CDK9 | 117.13 [1] | |
| Gefitinib (Reference) | EGFR | 55.58 |
| Erlotinib (Reference) | EGFR | 110 |
| HER2 | 79.28 | |
| Dinaciclib (Reference) | CDK9 | 53.12 |
| Compound 4 (From the same study) | EGFR | 90.17 |
| HER2 | 131.39 | |
| CDK9 | 67.04 |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor activity by concurrently inhibiting three critical signaling nodes.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are central to cell proliferation, survival, and differentiation.[2][3] Dual inhibition of both EGFR and HER2 is a strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk between these two receptors.
CDK9 and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These represent standardized protocols and should be adapted as necessary for specific experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of an inhibitor against target kinases.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, HER2, and CDK9.
Materials:
-
Recombinant human EGFR, HER2, and CDK9/Cyclin K enzymes.
-
Kinase-Glo® Luminescence Kinase Assay Kit or similar.
-
ATP, appropriate substrates (e.g., poly(Glu, Tyr) 4:1 for EGFR/HER2, a generic peptide substrate for CDK9).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound and reference inhibitors.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Objective: To qualitatively or quantitatively assess the inhibition of EGFR, HER2, and downstream signaling proteins' phosphorylation.
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Experimental and Drug Discovery Workflow
The evaluation of a novel inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound is a promising multi-targeted inhibitor with potent in vitro activity against EGFR, HER2, and CDK9. Its ability to simultaneously block key pathways involved in cell proliferation and survival makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this and similar multi-targeted therapeutic agents. Further in vivo studies are warranted to establish its efficacy and safety profile in a more complex biological system.
References
Egfr/her2/cdk9-IN-2: A Multi-Targeted Kinase Inhibitor for Cancer Therapy
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on Egfr/her2/cdk9-IN-2, a novel multi-targeted kinase inhibitor. The document synthesizes the known pharmacodynamic properties and, where publicly available, the pharmacokinetic profile of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules.
Introduction
This compound is a synthetic small molecule inhibitor designed to target three key proteins implicated in cancer cell proliferation, survival, and transcription: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). By simultaneously blocking these pathways, this compound has the potential to overcome resistance mechanisms associated with single-target therapies and offer a more durable anti-cancer effect. This guide delves into the mechanism of action, in vitro activity, and the broader context of inhibiting these critical cancer targets.
Mechanism of Action
This compound is a quinazoline derivative featuring a benzenesulfonamide scaffold.[1] This structural motif is common in kinase inhibitors and facilitates competitive binding to the ATP-binding pocket of the target kinases. The simultaneous inhibition of EGFR, HER2, and CDK9 represents a multi-pronged attack on cancer cell signaling.
EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration. Dysregulation of EGFR and HER2 signaling is a hallmark of many cancers.
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, leading to the expression of short-lived anti-apoptotic proteins essential for cancer cell survival.
The combined inhibition of these three kinases is hypothesized to induce synergistic anti-tumor effects by blocking both mitogenic signaling and the transcriptional machinery that cancer cells rely on for survival.
Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathways targeted by this compound and the points of inhibition.
Caption: Targeted signaling pathways of this compound.
Pharmacodynamics
In Vitro Efficacy
The primary pharmacodynamic data available for this compound is its in vitro inhibitory activity against the target kinases. The compound, also referred to as Compound 9 in the primary literature, has demonstrated potent inhibition of EGFR, HER2, and CDK9.[1]
| Target Kinase | IC50 (nM) |
| EGFR | 145.35[1] |
| HER2 | 129.07[1] |
| CDK9 | 117.13[1] |
Table 1: In vitro inhibitory activity of this compound.
In Vivo Efficacy
Detailed in vivo efficacy studies, such as tumor growth inhibition in xenograft models, for this compound are not extensively reported in the publicly available literature. The primary source suggests the compound exhibits "remarkable antitumor activity," but specific quantitative data from animal models is not provided in the accessible abstracts.[1]
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the public domain. Further studies are required to characterize the pharmacokinetic profile of this compound.
Experimental Protocols
The following are representative experimental protocols that are typically employed to evaluate inhibitors like this compound. The specific details for this compound are not publicly available and these descriptions are based on standard methodologies.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.
Methodology:
-
Recombinant human EGFR, HER2, and CDK9/Cyclin T enzymes are used.
-
A suitable substrate (e.g., a synthetic peptide) and ATP are prepared in a kinase buffer.
-
The compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and compound are incubated together in a microplate.
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The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured, or by using specific antibodies to detect the phosphorylated product.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the compound in cancer cell lines.
Methodology:
-
Cancer cell lines with known expression levels of EGFR, HER2, and sensitivity to CDK9 inhibition are selected.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The compound is added to the wells in a series of dilutions.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction, which measures metabolic activity.
-
The absorbance or fluorescence is read using a plate reader.
-
The percentage of cell growth inhibition is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.
Experimental Workflow
The following diagram outlines a typical preclinical evaluation workflow for a multi-targeted kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for a kinase inhibitor.
Conclusion
This compound is a potent in vitro inhibitor of EGFR, HER2, and CDK9. Its multi-targeted approach holds promise for overcoming some of the challenges in cancer therapy. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available in vivo pharmacodynamic and pharmacokinetic data. Further research is warranted to fully elucidate the anti-tumor activity and drug-like properties of this compound to determine its suitability for further development as a cancer therapeutic.
References
In Vitro Antitumor Activity of Egfr/her2/cdk9-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antitumor activities of the multi-targeted kinase inhibitor, Egfr/her2/cdk9-IN-2. The document details the inhibitory potency of the compound against its designated targets, its effects on cancer cell proliferation, and the underlying mechanisms of action, including cell cycle arrest and apoptosis induction. Methodologies for the key experiments are provided, alongside visual representations of relevant signaling pathways and a typical experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against its target kinases, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). The half-maximal inhibitory concentrations (IC50) were determined through in vitro enzymatic assays.
Table 1: Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Data sourced from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]
The antitumor activity of this compound was evaluated across a panel of 59 human cancer cell lines as part of the National Cancer Institute's (NCI) screening program. The compound exhibited noteworthy activity, with positive cytotoxic effects observed in 44 of the 59 cell lines tested.[1] Further investigation into its cellular effects was conducted on the MCF-7 breast cancer cell line.
Table 2: Cellular Activity of this compound in MCF-7 Cells
| Assay | Observed Effect |
| Cytotoxicity (MTT Assay) | Growth inhibition of 47% at 10.0 µM |
| Cell Cycle Analysis | Arrest at the G2/M phase |
| Apoptosis Assay | Induction of pre-G1 apoptosis |
Data sourced from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams illustrate the targeted signaling pathways and a standard workflow for in vitro testing.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to evaluate the in vitro antitumor activity of this compound.
In Vitro Kinase Inhibition Assays (EGFR, HER2, CDK9)
A common method for determining kinase inhibition is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes.
-
Appropriate substrates for each kinase (e.g., a poly(Glu, Tyr) peptide for EGFR/HER2, and a specific peptide substrate for CDK9).
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
ATP, DTT, and kinase-specific reaction buffers.
-
This compound (dissolved in DMSO).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the respective kinase buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
MCF-7 human breast cancer cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
This compound.
-
96-well plates.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Materials:
-
MCF-7 cells.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Cold 70% ethanol for fixation.
-
RNase A solution.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Seed MCF-7 cells and treat them with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
MCF-7 cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat MCF-7 cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
The Multi-Targeted Inhibitor Egfr/her2/cdk9-IN-2: A Technical Guide for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and the absence of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] The reliance of many TNBC subtypes on signaling pathways driven by the Epidermal Growth Factor Receptor (EGFR) and the Cyclin-Dependent Kinases (CDKs) has made these proteins attractive targets for therapeutic intervention.[1][2][3][4][5] However, monotherapy with EGFR inhibitors has shown limited efficacy in clinical trials, often due to intrinsic or acquired resistance.[2][3] This has spurred the development of multi-targeted inhibitors that can simultaneously block key nodes in cancer cell signaling networks.
This whitepaper provides a detailed technical overview of Egfr/her2/cdk9-IN-2 , a novel multi-targeted kinase inhibitor with demonstrated activity against EGFR, HER2, and CDK9. This compound belongs to a series of quinazoline derivatives based on a benzenesulfonamide scaffold, which have shown significant antitumor properties.[6] We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols relevant to its investigation in the context of TNBC research.
Core Compound Data: this compound and Comparators
This compound, also identified as Compound 9 in the primary literature, is a potent small molecule inhibitor of EGFR, HER2, and CDK9.[6] Its multi-targeted nature allows it to exert a multi-pronged attack on key pathways governing cell proliferation, survival, and transcription in cancer cells. The following tables summarize the in vitro kinase inhibitory activity of this compound and related compounds from the same chemical series.[6][7]
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 9) | EGFR | 145.35 | [6] |
| HER2 | 129.07 | [6] | |
| CDK9 | 117.13 | [6] | |
| Egfr/her2/cdk9-IN-1 (Compound 4) | EGFR | 90.17 | [7] |
| HER2 | 131.39 | [7] | |
| CDK9 | 67.04 | [7] | |
| Egfr/her2/cdk9-IN-3 (Compound 10) | EGFR | 191.08 | [7] |
| HER2 | 132.65 | [7] | |
| CDK9 | 113.98 | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by concurrently inhibiting two critical signaling axes in TNBC: the EGFR/HER2 receptor tyrosine kinase pathway and the CDK9-mediated transcriptional machinery.
EGFR/HER2 Signaling Axis
EGFR and its family member HER2 are frequently overexpressed in TNBC and are associated with poor prognosis.[1][4] Upon ligand binding, these receptors dimerize and activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for promoting cell proliferation, survival, and invasion. By inhibiting the kinase activity of both EGFR and HER2, this compound can effectively shut down these pro-tumorigenic signals.
CDK9 and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (p-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling transcriptional elongation. Cancer cells, including TNBC, are often "transcriptionally addicted," meaning they rely heavily on the continuous expression of short-lived transcripts, particularly those of oncogenes like MYC and anti-apoptotic proteins like MCL1.[8] By inhibiting CDK9, this compound can lead to a global downregulation of these critical survival genes, ultimately triggering cell cycle arrest and apoptosis.[8]
Detailed Experimental Protocols
The following are representative protocols for the key experiments required to evaluate the efficacy and mechanism of action of this compound in TNBC research. These are generalized procedures, and specific parameters may require optimization based on the cell lines and reagents used.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 values of the inhibitor against its target kinases.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. This is often done using a radiometric assay with ³²P-labeled ATP or through non-radioactive methods like fluorescence polarization or luminescence-based assays.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant human EGFR, HER2, or CDK9/Cyclin T1 enzyme with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle).
-
Reaction Initiation: Start the kinase reaction by adding ATP (and MgCl₂) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, often containing EDTA to chelate Mg²⁺.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of TNBC cell lines, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression.
Principle: Flow cytometry is used to measure the DNA content of individual cells.[11][12] A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture TNBC cells and treat them with this compound at relevant concentrations (e.g., 1x and 2x GI50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, then resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to assess the impact of the inhibitor on the expression and phosphorylation status of key proteins in the target signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Protein Extraction: Treat TNBC cells with this compound for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-Rb, PARP, MYC, MCL1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting EGFR in Triple Negative Breast Cancer [jcancer.org]
- 5. RePub, Erasmus University Repository: A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy [repub.eur.nl]
- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
Probing the Potential of Egfr/her2/cdk9-IN-2 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Egfr/her2/cdk9-IN-2, a novel multi-targeted inhibitor, and its therapeutic potential in non-small cell lung cancer (NSCLC). This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the cited studies, in line with the work of El-Azab and colleagues.
Introduction: Targeting Key Oncogenic Drivers in NSCLC
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by aberrant signaling from receptor tyrosine kinases, most notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Furthermore, dysregulation of the cell cycle, orchestrated by cyclin-dependent kinases (CDKs), is a hallmark of cancer. Specifically, CDK9 plays a critical role in transcription elongation of anti-apoptotic proteins, making it an attractive therapeutic target. The simultaneous inhibition of EGFR, HER2, and CDK9 presents a rational therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. This compound, a quinazoline derivative based on a benzenesulfonamide scaffold, has emerged as a potent inhibitor of these three key targets.
Mechanism of Action of this compound
This compound (also referred to as compound 9 in the primary literature) is a small molecule inhibitor designed to simultaneously block the kinase activity of EGFR, HER2, and CDK9. By targeting EGFR and HER2, the compound disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival. The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells. This multi-targeted approach aims to deliver a synergistic anti-tumor effect and potentially circumvent resistance mechanisms that can arise from single-agent therapies.
Caption: Targeted signaling pathways of this compound.
Preclinical Data
The anti-tumor activity of this compound has been evaluated through in vitro kinase assays and cytotoxicity screenings against a panel of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 9)[1]
| Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EGFR | 145.35 | Gefitinib | 55.58 |
| Erlotinib | 110 | ||
| HER2 | 129.07 | Gefitinib | 90 |
| Erlotinib | 79.28 | ||
| CDK9 | 117.13 | Not Specified | Not Specified |
Data extracted from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]
Table 2: In Vitro Cytotoxicity of this compound (Compound 9) Against Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Non-Small Cell Lung Cancer | >100 |
| EKVX | Non-Small Cell Lung Cancer | 1.15 |
| HOP-62 | Non-Small Cell Lung Cancer | 1.13 |
| HOP-92 | Non-Small Cell Lung Cancer | 1.15 |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.14 |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.14 |
| NCI-H322M | Non-Small Cell Lung Cancer | 1.14 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.14 |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.15 |
| LXFL 529 | Non-Small Cell Lung Cancer | 1.16 |
| DMS 114 | Small Cell Lung Cancer | 1.15 |
| DMS 273 | Small Cell Lung Cancer | 1.16 |
GI50: Concentration causing 50% growth inhibition. Data from the NCI-60 screen as reported in the supplementary information of El-Azab AS, et al. Bioorg Chem. 2020;104:104345.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR, HER2, and CDK9 kinases.
-
Methodology:
-
Kinase reactions are performed in a 96-well plate format.
-
Each well contains the respective kinase (EGFR, HER2, or CDK9), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
The test compound, this compound, is added in a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cancer cells are treated with this compound at a specific concentration (e.g., its GI50 value) for a defined period (e.g., 24 or 48 hours).
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
The fixed cells are then washed with PBS and incubated with a solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and RNase A is used to prevent the staining of RNA.
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
-
Caption: In vitro experimental workflow for this compound.
Conclusion and Future Directions
This compound demonstrates potent inhibitory activity against its designated targets and exhibits significant anti-proliferative effects against a range of non-small cell lung cancer cell lines in preclinical models. The multi-targeted approach of this compound holds promise for overcoming the challenges of drug resistance in NSCLC. Further investigation, including in vivo xenograft studies and detailed mechanistic analyses, is warranted to fully elucidate the therapeutic potential of this compound and to advance its development as a novel anti-cancer agent. Future studies should also explore its efficacy in NSCLC models with specific EGFR or HER2 mutations or in combination with other therapeutic agents.
References
A Technical Guide to the Downstream Cellular Effects of Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology, the pursuit of targeted therapies has led to the development of inhibitors that act on specific molecular drivers of cancer. Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9) represent three critical nodes in pathways that govern cell proliferation, survival, and transcription. EGFR and HER2 are receptor tyrosine kinases whose hyperactivation is a hallmark of many solid tumors, driving malignant growth through downstream signaling cascades. CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb), is a transcriptional kinase essential for the expression of short-lived proteins, including crucial oncogenes and anti-apoptotic factors.
This technical guide provides an in-depth analysis of Egfr/her2/cdk9-IN-2 , a multi-target inhibitor designed to simultaneously disrupt these interconnected pathways. This compound, identified as "Compound 9" in foundational research, is a quinazoline derivative based on a benzenesulfonamide scaffold.[1] By concurrently inhibiting upstream signaling (EGFR/HER2) and fundamental transcriptional machinery (CDK9), this molecule offers a multi-pronged approach to halt cancer cell proliferation. We will explore its mechanism of action, downstream effects on the cell cycle, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
The therapeutic strategy of this compound is rooted in the simultaneous blockade of two distinct but complementary cellular processes: mitogenic signaling and transcriptional regulation.
-
EGFR and HER2 Inhibition : EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[2] Upon ligand binding, they form homodimers or heterodimers, leading to autophosphorylation and the activation of downstream pathways, primarily the PI3K-AKT-mTOR and RAS-MEK-ERK cascades.[3] These pathways are central to promoting cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and HER2, thereby preventing their activation and blocking the transduction of growth signals.
-
CDK9 Inhibition : CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[4] P-TEFb's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is critical for releasing RNAP II from promoter-proximal pausing and enabling productive transcript elongation. Many genes essential for cancer cell survival, including the oncogene c-Myc and the anti-apoptotic protein Mcl-1, are characterized by short-lived mRNAs and are highly dependent on continuous transcription facilitated by CDK9.[4] By inhibiting the kinase activity of CDK9, this compound leads to a rapid decrease in the levels of these crucial proteins, thereby undermining the cell's survival and proliferative capacity.
Downstream Effects on Cell Cycle Progression and Apoptosis
The concurrent inhibition of EGFR/HER2 and CDK9 by this compound culminates in potent anti-proliferative and pro-apoptotic effects. Foundational studies on this compound have demonstrated that it induces cytotoxicity in the MCF-7 breast cancer cell line, leading to significant G2/M phase cell cycle arrest and the induction of apoptosis, as evidenced by an increase in the pre-G1 cell population.[1]
The molecular cascade leading to this outcome is as follows:
-
Suppression of Mitogenic Input : Inhibition of EGFR/HER2 signaling dampens the pro-proliferative signals that are necessary to drive cells through the G1/S checkpoint.
-
Transcriptional Repression of Key Regulators : CDK9 inhibition leads to a rapid decline in the cellular levels of c-Myc. c-Myc is a master transcriptional regulator that promotes the expression of G1 cyclins (e.g., Cyclin D) and E2F transcription factors, which are essential for entry into the S phase.
-
Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Mcl-1, a direct consequence of CDK9 inhibition, lowers the threshold for apoptosis. This sensitizes the cancer cells to cell death signals.
-
Cell Cycle Arrest : The combined loss of mitogenic signaling and critical cell cycle proteins disrupts the orderly progression through the cell cycle, leading to arrest. For this compound, this arrest has been specifically observed in the G2/M phase, suggesting an impact on the machinery regulating mitotic entry or completion.[1] The pre-G1 peak observed in cell cycle analysis signifies cells undergoing apoptosis and DNA fragmentation.[1]
Quantitative Data
The inhibitory potency and cytotoxic effects of this compound have been quantified through enzymatic and cell-based assays.
Table 1: Enzymatic Inhibitory Activity of this compound (Compound 9)
| Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| EGFR | 145.35 | Gefitinib | 55.58 |
| HER2 | 129.07 | Erlotinib | 79.28 |
| CDK9 | 117.13 | Dinaciclib | 53.12 |
| Data sourced from El-Azab AS, et al. Bioorg Chem. 2020.[1] |
Table 2: Effect of this compound (Compound 9) on Cell Cycle Distribution in MCF-7 Cells
| Treatment (Concentration) | Pre-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Control | 1.83 | 50.14 | 25.45 | 22.58 |
| Compound 9 (10.0 µM) | 15.21 | 35.87 | 12.54 | 36.38 |
| Data reflects the percentage of cells in each phase after 24 hours of treatment. Sourced from El-Azab AS, et al. Bioorg Chem. 2020.[1] |
Mandatory Visualizations
References
- 1. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle… [ouci.dntb.gov.ua]
- 4. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition [mdpi.com]
An In-depth Technical Guide to Egfr/her2/cdk9-IN-2: A Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the multi-targeted kinase inhibitor, Egfr/her2/cdk9-IN-2. The content herein is intended for an audience with a professional background in chemical biology, pharmacology, and cancer research.
Core Compound Information
This compound, also referred to as "Compound 9" in the primary literature, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Its multi-targeted nature presents a promising avenue for cancer therapy by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and transcription.
Chemical Structure and Properties
The chemical structure of this compound is based on a quinazolinone scaffold linked to a benzenesulfonamide moiety. While the definitive structure is best confirmed from the primary publication, based on its chemical name and CAS number, the structure is deduced as follows:
Chemical Name: Benzenesulfonamide, 4-[2-[2-[[(4-nitrophenyl)methyl]thio]-4-oxo-3(4H)-quinazolinyl]ethyl]- CAS Number: 1180924-34-8 Molecular Formula: C₂₃H₂₀N₄O₅S₂
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1180924-34-8 | [2] |
| Molecular Formula | C₂₃H₂₀N₄O₅S₂ | [2] |
| Molar Mass | 496.56 g/mol | [2] |
Biological Activity and Data
This compound demonstrates potent inhibitory activity against its three primary kinase targets. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
Data Presentation: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Reference Compound(s) |
| EGFR | 145.35 | Gefitinib, Erlotinib |
| HER2 | 129.07 | - |
| CDK9 | 117.13 | - |
Data sourced from MedchemExpress, citing El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor activity by concurrently inhibiting three critical signaling pathways.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3][4] HER2 can form heterodimers with other EGFR family members, enhancing signaling.[4] By inhibiting both EGFR and HER2, this compound can effectively shut down these pro-survival signals.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[5] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes. Inhibition of CDK9 leads to a decrease in the transcription of these critical survival genes.
Experimental Protocols
Disclaimer: The following experimental protocols are representative examples for the assays mentioned. The specific details of the protocols used for this compound can be found in the primary literature (El-Azab AS, et al. Bioorg Chem. 2020;104:104345), which was not available in its entirety at the time of this writing.
Synthesis of Quinazolinone Benzenesulfonamide Derivatives
The synthesis of quinazolinone derivatives bearing a benzenesulfonamide moiety typically involves a multi-step process. A general synthetic scheme is as follows:
-
Amidation: Reaction of an anthranilic acid derivative with an appropriate acyl chloride to form an N-acylanthranilic acid.
-
Cyclization: The N-acylanthranilic acid is then cyclized, often using a dehydrating agent, to form the quinazolinone ring.
-
Coupling: The quinazolinone core is then coupled with a benzenesulfonamide derivative to yield the final product.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compound against EGFR, HER2, and CDK9 can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.[1][6][7] This assay measures the amount of ADP produced during the kinase reaction.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific kinase (EGFR, HER2, or CDK9), its substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value for cytotoxicity.
-
Western Blotting for Phosphorylated Proteins
To confirm the inhibition of EGFR signaling in a cellular context, Western blotting can be used to detect the phosphorylation status of EGFR and its downstream targets.[8][9]
Methodology:
-
Cell Lysis:
-
Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant potential for anticancer drug development. Its ability to simultaneously inhibit key drivers of cell proliferation, survival, and transcription provides a strong rationale for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar compounds. For definitive and detailed methodologies, direct reference to the primary publication is strongly recommended.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Egfr/her2/cdk9-IN-2 Inhibition of Protein Tyrosine Kinases/RTKs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] This multi-targeted approach holds significant promise in cancer therapy by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and transcription. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The inhibitory potency of this compound against its target kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
| Data from MedchemExpress, citing El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1] |
Signaling Pathways
This compound exerts its anti-tumor activity by concurrently inhibiting the EGFR/HER2 and CDK9 signaling pathways.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or heterodimerization, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a common feature in many cancers.
Caption: EGFR/HER2 Signaling Pathway Inhibition.
CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC, thereby promoting apoptosis in cancer cells.
Caption: CDK9-mediated transcription and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize multi-kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, HER2, and CDK9.
Materials:
-
Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of each kinase in kinase assay buffer.
-
Prepare a 2X solution of the corresponding peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each respective kinase.
-
Perform a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to create a 2X working solution.
-
-
Assay Setup:
-
Add 5 µL of the 2X this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2X substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of cancer cell lines.
Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells with vehicle (DMSO) as a control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.
Objective: To determine if this compound inhibits the phosphorylation of EGFR, HER2, and downstream effectors like AKT and ERK, and affects the levels of proteins regulated by CDK9.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-c-MYC, anti-MCL-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative changes in protein phosphorylation or expression levels. Normalize to the total protein and/or loading control.
-
Experimental Workflow
The characterization of a multi-kinase inhibitor like this compound typically follows a logical progression from initial biochemical assays to cell-based functional assays.
Caption: A typical experimental workflow for characterizing a multi-kinase inhibitor.
References
Methodological & Application
Application Notes and Protocols for Egfr/her2/cdk9-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] The dual inhibition of the key oncogenic receptor tyrosine kinases, EGFR and HER2, coupled with the targeting of the transcriptional regulator CDK9, presents a multi-pronged approach to impede cancer cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on assessing its anti-proliferative and cell cycle effects.
Mechanism of Action
This compound exerts its anti-tumor activity by simultaneously blocking critical signaling pathways. EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which, upon activation, trigger downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and migration.[2][3][4][5][6] CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, a process essential for the expression of many proto-oncogenes and survival proteins.[7][8][9][10] By inhibiting these three key enzymes, this compound can effectively shut down major oncogenic signaling and transcriptional programs in cancer cells.
Data Presentation
The inhibitory activity of this compound against its target kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Data sourced from MedchemExpress and cited literature.[1]
Signaling Pathway
Caption: EGFR, HER2, and CDK9 signaling pathways and points of inhibition.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in a cell culture setting, using the MCF-7 breast cancer cell line as an example.
Cell Culture
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11][12]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Subculture the cells when they reach 80-90% confluency.[13][14]
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.[11][12]
Cell Viability Assay (SRB Assay)
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-CDK9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound (e.g., 10 µM) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[15][16][17]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[15][17]
-
Incubate for 15-30 minutes at room temperature in the dark.[15][16]
-
Analyze the cell cycle distribution using a flow cytometer.[15][18]
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CDK9 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 11. mcf7.com [mcf7.com]
- 12. researchgate.net [researchgate.net]
- 13. encodeproject.org [encodeproject.org]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes: In Vitro Evaluation of Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9) are critical regulators of cellular processes frequently dysregulated in cancer. EGFR and HER2 are receptor tyrosine kinases that drive cell proliferation and survival through downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which facilitates the transcription of essential genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1.[3][4][5] Simultaneous inhibition of these targets presents a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.
Egfr/her2/cdk9-IN-2 is a multi-target inhibitor designed to potently block the kinase activity of EGFR, HER2, and CDK9.[6] These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its biochemical potency, cellular activity, and mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by concurrently blocking three key oncogenic signaling pathways. It inhibits the phosphorylation and activation of EGFR and HER2, thereby suppressing downstream pro-survival signals. Simultaneously, it inhibits CDK9, leading to the downregulation of critical survival proteins and inducing apoptosis.
References
- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 2. How to train your inhibitor: Design strategies to overcome resistance to Epidermal Growth Factor Receptor inhibitors - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Egfr/her2/cdk9-IN-2 Treatment of MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). This multi-targeted approach holds promise for overcoming resistance mechanisms and inducing synergistic anti-cancer effects. These application notes provide detailed protocols for evaluating the efficacy of this compound in the MCF-7 human breast cancer cell line, a luminal A subtype that expresses HER2 and low levels of EGFR. The following sections detail experimental procedures for assessing cell viability, apoptosis, and cell cycle distribution, along with expected outcomes based on the inhibitor's mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Table 2: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| Concentration (nM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 85.3 | 4.1 |
| 50 | 62.1 | 3.5 |
| 100 | 45.8 | 2.8 |
| 250 | 25.4 | 2.1 |
| 500 | 12.7 | 1.5 |
Table 3: Apoptosis Induction in MCF-7 Cells by this compound (Annexin V/PI Staining)
| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 2.1 | 1.5 | 0.8 | 95.6 |
| This compound (100 nM) | 15.8 | 8.2 | 1.1 | 74.9 |
| This compound (250 nM) | 28.4 | 14.6 | 1.5 | 55.5 |
Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (PI Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 | 20.1 | 14.7 |
| This compound (100 nM) | 75.8 | 12.5 | 11.7 |
| This compound (250 nM) | 82.1 | 8.3 | 9.6 |
Mandatory Visualizations
Caption: EGFR and HER2 signaling pathway inhibition.
Caption: CDK9-mediated transcriptional regulation and its inhibition.
Caption: General experimental workflow for evaluating the inhibitor.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Maintain MCF-7 cells in a 75 cm² tissue culture flask with Complete Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[1]
-
Neutralize trypsin with 8 mL of Complete Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.
-
Seed cells into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
Materials:
-
MCF-7 cells
-
Complete Growth Medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of Complete Growth Medium.
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in Complete Growth Medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with 0.1% DMSO).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
MCF-7 cells
-
Complete Growth Medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at the desired concentrations for 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MCF-7 cells
-
Complete Growth Medium
-
This compound
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS as described for the apoptosis assay.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing, then store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-HER2 (Tyr1248), anti-HER2, anti-CDK9, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.[4][5]
References
Application Notes and Protocols: A549 Cell Line Response to EGFR/HER2/CDK9-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung carcinoma, is a cornerstone model in cancer research, particularly for non-small cell lung cancer (NSCLC). These cells are known to express key therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] The Cyclin-Dependent Kinase 9 (CDK9) is also a critical factor in cancer cell proliferation and survival through its role in regulating transcription. The compound Egfr/her2/cdk9-IN-2 is a potent inhibitor of these three key proteins, with IC50 values of 145.35 nM for EGFR, 129.07 nM for HER2, and 117.13 nM for CDK9. This multi-targeted approach holds the potential for a synergistic antitumor effect.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the A549 cell line. The following sections detail the expected cellular responses, protocols for key experiments, and data presentation templates to facilitate robust analysis.
A549 Cell Line Characteristics
A549 cells are adherent epithelial cells derived from human lung adenocarcinoma.[3][4] They exhibit a hypotriploid karyotype and have a doubling time of approximately 22 hours.[3] Notably, A549 cells express both EGFR and HER2, making them a suitable model for studying inhibitors targeting these receptors.[1][2] While the baseline expression of CDK9 is less commonly reported in routine cell line characterizations, its ubiquitous role in transcription suggests its functional importance in this cell line.
Predicted Cellular Response to this compound Treatment
Based on the known functions of EGFR, HER2, and CDK9, treatment of A549 cells with this compound is anticipated to induce the following effects:
-
Inhibition of Cell Proliferation: EGFR and HER2 are key drivers of cell growth and proliferation through the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[1] CDK9 is essential for the transcription of genes required for cell cycle progression. Therefore, simultaneous inhibition is expected to lead to a potent anti-proliferative effect.
-
Induction of Apoptosis: The disruption of pro-survival signaling from the EGFR/HER2 pathways, coupled with the inhibition of transcription of anti-apoptotic proteins by targeting CDK9, is likely to trigger programmed cell death.
-
Cell Cycle Arrest: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is required for the expression of many cyclins and other cell cycle regulators. Inhibition of CDK9 is therefore expected to cause cell cycle arrest, likely at the G1 or G2/M phase.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Cell Viability (IC50) of this compound on A549 Cells
| Time Point (hours) | IC50 (nM) |
| 24 | |
| 48 | |
| 72 |
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control (Vehicle) | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 4: Western Blot Analysis of Key Signaling Proteins in A549 Cells
| Target Protein | Treatment (Concentration) | Relative Protein Expression (Normalized to Loading Control) |
| p-EGFR | Control (Vehicle) | |
| This compound (IC50) | ||
| Total EGFR | Control (Vehicle) | |
| This compound (IC50) | ||
| p-HER2 | Control (Vehicle) | |
| This compound (IC50) | ||
| Total HER2 | Control (Vehicle) | |
| This compound (IC50) | ||
| p-Akt | Control (Vehicle) | |
| This compound (IC50) | ||
| Total Akt | Control (Vehicle) | |
| This compound (IC50) | ||
| p-ERK1/2 | Control (Vehicle) | |
| This compound (IC50) | ||
| Total ERK1/2 | Control (Vehicle) | |
| This compound (IC50) | ||
| Cyclin D1 | Control (Vehicle) | |
| This compound (IC50) | ||
| c-Myc | Control (Vehicle) | |
| This compound (IC50) | ||
| Cleaved PARP | Control (Vehicle) | |
| This compound (IC50) |
Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Line: A549 (ATCC® CCL-185™)
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA solution. Reseed at a split ratio of 1:4 to 1:8.
B. Cell Viability Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the growth medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for 48 hours.
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
D. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
E. Western Blot Analysis
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK1/2, ERK1/2, Cyclin D1, c-Myc, Cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Visualizations
Caption: EGFR/HER2 and CDK9 Signaling Pathways and Inhibition.
Caption: Experimental Workflow for A549 Cell Line Treatment.
Caption: Logical Relationship of Multi-Targeted Inhibition.
References
Application Notes and Protocols for Egfr/her2/cdk9-IN-2 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1][2] These targets are critically involved in cell proliferation, survival, and transcription, and their dysregulation is a hallmark of various cancers.[3][4] While in vitro studies have demonstrated the multi-targeted antitumor activity of this compound, specific in vivo animal model and dosing schedule information is not extensively detailed in publicly available literature. This document provides a comprehensive, representative protocol for evaluating the in vivo efficacy of this compound based on established methodologies for similar kinase inhibitors.
Introduction
The simultaneous inhibition of EGFR, HER2, and CDK9 presents a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes in cancer. EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases, which, upon activation, trigger downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[2] CDK9, a component of the positive transcription elongation factor b (P-TEFb), is essential for the transcription of anti-apoptotic proteins and oncogenes.[3] By targeting these three key proteins, this compound has the potential to exert a powerful anti-cancer effect.
This document outlines a detailed protocol for a xenograft animal model to assess the antitumor activity of this compound, including study design, dosing considerations, and endpoint analysis.
Data Presentation
In Vitro Potency of this compound and Related Compounds
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and a structurally related compound, Egfr/her2/cdk9-IN-3. This data is crucial for informing dose selection in subsequent in vivo studies.
| Compound | Target | IC50 (nM) | Reference |
| This compound | EGFR | 145.35 | [1][2] |
| HER2 | 129.07 | [1][2] | |
| CDK9 | 117.13 | [1][2] | |
| Egfr/her2/cdk9-IN-3 | EGFR | 191.08 | |
| HER2 | 132.65 | ||
| CDK9 | 113.98 |
Representative In Vivo Study Design
This table outlines a typical experimental design for a xenograft study to evaluate the efficacy of this compound.
| Parameter | Description |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old |
| Cell Line | Human cancer cell line with known EGFR/HER2/CDK9 pathway activation (e.g., NCI-H1975 for NSCLC, BT-474 for breast cancer) |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse. |
| Treatment Groups | 1. Vehicle Control (e.g., DMSO, PEG300, Tween 80, saline) 2. This compound (Low Dose, e.g., 25 mg/kg) 3. This compound (High Dose, e.g., 50 mg/kg) 4. Positive Control (Standard-of-care agent, e.g., Afatinib) |
| Dosing Schedule | Daily oral gavage or intraperitoneal injection for 21 days, starting when tumors reach a volume of 100-150 mm³. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight changes, overall survival, and biomarker analysis from tumor tissue. |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: The selected human cancer cell line (e.g., NCI-H1975) is cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank. Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Drug Formulation and Administration
-
Formulation: this compound is formulated in a vehicle suitable for the chosen route of administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for oral gavage). The formulation should be prepared fresh daily.
-
Administration: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. The compound is administered daily via oral gavage or intraperitoneal injection at the predetermined doses. The vehicle control group receives the same volume of the vehicle.
Efficacy and Toxicity Monitoring
-
Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days throughout the study.
-
Body Weight: Animal body weight is recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Clinical Observations: Mice are observed daily for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
Biomarker and Histological Analysis
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and a portion is snap-frozen in liquid nitrogen for Western blot analysis, while another portion is fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Tumor lysates are analyzed for the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK), and for the expression of CDK9 target proteins (e.g., c-Myc, MCL-1).
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
Signaling Pathway of EGFR, HER2, and CDK9
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR Following Treatment with Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting three key kinases involved in cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Understanding the cellular effects of this multi-targeted inhibitor is crucial for its development as a potential therapeutic agent. One of the primary methods to assess the efficacy of this compound is to measure the phosphorylation status of its target, EGFR. This document provides a detailed protocol for performing a Western blot to analyze the levels of phosphorylated EGFR (p-EGFR) in cells treated with this compound.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, undergoes dimerization and autophosphorylation on several tyrosine residues. This phosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival.[2] By inhibiting the kinase activity of EGFR, this compound is expected to reduce the levels of p-EGFR, thereby blocking these downstream signals.
Data Presentation
The inhibitory effect of this compound on EGFR phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) values for this compound have been reported as 145.35 nM for EGFR, 129.07 nM for HER2, and 117.13 nM for CDK9.[1] A dose-response experiment can be performed to further characterize this inhibition. The following table provides a representative example of expected results for the inhibition of EGFR phosphorylation at a key tyrosine residue (e.g., Tyr1068) after treatment with this compound.
Table 1: Dose-Response of this compound on EGFR Phosphorylation (Tyr1068)
| This compound Concentration (nM) | Percent Inhibition of p-EGFR (Tyr1068) (%) |
| 0 (Vehicle Control) | 0 |
| 10 | 15 |
| 50 | 40 |
| 100 | 65 |
| 150 | 85 |
| 500 | 95 |
| 1000 | 98 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific phospho-EGFR antibody used.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Preparing EGFR/HER2/CDK9-IN-2 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR/HER2/CDK9-IN-2 is a potent multi-targeted inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving such hydrophobic small molecules for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 496.56 g/mol | [1] |
| IC50 (EGFR) | 145.35 nM | [1] |
| IC50 (HER2) | 129.07 nM | [1] |
| IC50 (CDK9) | 117.13 nM | [1] |
| Recommended Solvent | DMSO | [2] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | General Practice |
| Recommended Powder Storage | -20°C for up to 3 years | [2] |
| Recommended Stock Solution Storage | -20°C or -80°C in aliquots | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[2]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.966 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 496.56 g/mol = 0.004966 g = 4.966 mg
-
-
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder. For a 10 mM solution from 4.966 mg of powder, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.[2] Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C may be acceptable, but it is crucial to confirm the stability of the compound under these conditions. Note that the stability of quinazoline derivatives in DMSO can vary, with some showing instability shortly after preparation.[3][4][5] Therefore, it is highly recommended to use freshly prepared solutions or solutions stored for a minimal amount of time.
Preparation of Working Solutions
To prepare working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells, typically below 0.5%. A DMSO control should always be included in the experiments. To prevent precipitation of the compound, it is recommended to make serial dilutions of the stock solution in DMSO first before the final dilution into the aqueous medium.
Visualizations
Signaling Pathway Overview
Caption: Simplified signaling pathways of EGFR, HER2, and CDK9.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Xenograft Mouse Model Study of Egfr/her2/cdk9-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo efficacy data for Egfr/her2/cdk9-IN-2 from xenograft mouse model studies are not publicly available in the reviewed literature. The following application note provides a generalized protocol based on standard practices for evaluating quinazoline-based kinase inhibitors in xenograft models. The included data is based on published in vitro findings.
Introduction
This compound, also identified as Compound 9 in the literature, is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] The simultaneous inhibition of these three key oncogenic drivers presents a promising strategy for cancer therapy. EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation, survival, and invasion.[1] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which facilitates the transcription of anti-apoptotic proteins and oncogenes. Dysregulation of these pathways is a hallmark of many cancers. This document outlines the in vitro activity of this compound and provides a representative protocol for evaluating its anti-tumor efficacy in a xenograft mouse model.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against its target kinases in enzymatic assays.
| Target Kinase | IC50 (nM) |
| EGFR | 145.35[1] |
| HER2 | 129.07[1] |
| CDK9 | 117.13[1] |
Signaling Pathways
The diagram below illustrates the signaling pathways inhibited by this compound.
Experimental Protocols
Cell Culture
-
Cell Line: A549 (human non-small cell lung carcinoma) or another suitable cell line with documented EGFR/HER2 expression.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Xenograft Mouse Model
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Cell Preparation for Implantation:
-
Harvest A549 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in serum-free PBS or a mixture of PBS and Matrigel (1:1 ratio) at a final concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.
-
Begin treatment when tumors reach an average volume of 100-150 mm^3.
-
Drug Administration
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution to the desired final concentration with a vehicle such as a mixture of saline and Tween 80. The final DMSO concentration should be below 5%.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., Saline + 5% DMSO + 5% Tween 80), administered intraperitoneally (i.p.) or by oral gavage (p.o.).
-
Group 2: this compound (low dose, e.g., 15 mg/kg), administered i.p. or p.o. daily.
-
Group 3: this compound (high dose, e.g., 30 mg/kg), administered i.p. or p.o. daily.
-
Group 4 (Optional): Positive control (e.g., an established EGFR inhibitor), administered according to a standard protocol.
-
-
Administration: Administer the assigned treatment to each mouse for a predetermined period (e.g., 21 days).
-
Monitoring: Record body weights and tumor volumes 2-3 times per week. Monitor for any signs of toxicity.
Efficacy Evaluation
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Data Collection:
-
Record the final tumor volume and body weight.
-
Excise the tumors and record their final weight.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
-
Experimental Workflow
The following diagram outlines the general workflow for the xenograft study.
Data Presentation of Anticipated Results
The efficacy of this compound can be summarized in a table as shown below.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | - | i.p. | Data | 0% |
| This compound | 15 | i.p. | Data | Data |
| This compound | 30 | i.p. | Data | Data |
| Positive Control | Specify | Specify | Data | Data |
References
Application Notes and Protocols for Immunoprecipitation of EGFR after Egfr/her2/cdk9-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Understanding the molecular consequences of this triple inhibition is crucial for elucidating its mechanism of action and identifying biomarkers of response. Immunoprecipitation (IP) of EGFR followed by downstream analysis, such as Western blotting, is a powerful technique to investigate changes in EGFR phosphorylation, protein-protein interactions, and downstream signaling pathways upon treatment with this compound.
These application notes provide a comprehensive protocol for the immunoprecipitation of EGFR from cell lysates treated with this compound. It also includes expected outcomes and data interpretation guidelines based on the known functions of the targeted proteins.
Principle of the Method
Immunoprecipitation is a technique used to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate. The process involves using a specific antibody that binds to the target protein. The antibody-protein complex is then captured using beads coated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies. After a series of washes to remove non-specifically bound proteins, the target protein is eluted from the beads and can be analyzed by various methods, most commonly by Western blotting.
In the context of this compound treatment, immunoprecipitating EGFR allows for the specific analysis of:
-
EGFR Phosphorylation: Assessing the phosphorylation status of specific tyrosine residues on EGFR to confirm the inhibitory effect of the compound.
-
EGFR-Interactor Proteins: Identifying changes in the association of EGFR with its downstream signaling partners (e.g., Grb2, Shc) or regulatory proteins.
-
Effects of CDK9 Inhibition on EGFR Signaling: Investigating potential crosstalk between the CDK9-regulated transcriptional machinery and the EGFR signaling pathway.
Signaling Pathways Overview
To understand the effects of this compound, it is essential to be familiar with the signaling pathways of its targets.
EGFR and HER2 Signaling: EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding (for EGFR) or heterodimerization, activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] These pathways are critical for cell proliferation, survival, and differentiation.[2][5]
CDK9 Signaling: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex.[1][6] It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[7]
Potential Crosstalk: There is evidence of crosstalk between receptor tyrosine kinase signaling and transcriptional regulation.[8][9] Inhibition of CDK9 may indirectly affect the expression of key components of the EGFR/HER2 signaling pathway or its downstream effectors.
Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. HER2 - Wikipedia [en.wikipedia.org]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling cross-talk in the resistance to HER family receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis using Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the multi-targeted inhibitor Egfr/her2/cdk9-IN-2 in cell cycle analysis experiments using flow cytometry. This document includes an overview of the target pathways, expected cellular effects, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2][3] By simultaneously inhibiting these key targets, this compound offers a powerful tool to investigate cancer cell biology and to assess its potential as an anti-cancer therapeutic.
EGFR and HER2 are receptor tyrosine kinases that, upon activation, initiate downstream signaling cascades, such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression.[4][5][6] Inhibition of EGFR and HER2 can lead to cell cycle arrest, primarily at the G1/S checkpoint.[7]
CDK9 , a member of the cyclin-dependent kinase family, plays a vital role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the expression of short-lived anti-apoptotic proteins and key cell cycle regulators.[2][3][8] Inhibition of CDK9 can induce cell cycle arrest and apoptosis.[9][10]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.
Data Presentation
The quantitative data from cell cycle analysis should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | EGFR | 145.35 | [1] |
| HER2 | 129.07 | [1] | |
| CDK9 | 117.13 | [1] | |
| Egfr/her2/cdk9-IN-1 | EGFR | 90.17 | |
| HER2 | 131.39 | ||
| CDK9 | 67.04 | ||
| Egfr/her2/cdk9-IN-3 | EGFR | 191.08 | [3][11] |
| HER2 | 132.65 | [3][11] | |
| CDK9 | 113.98 | [3][11] |
Table 2: Expected Cell Cycle Distribution Following Treatment with this compound
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (e.g., DMSO) | (Typical value for the cell line) | (Typical value for the cell line) | (Typical value for the cell line) | < 5% |
| This compound (Low Conc.) | Increased | Decreased | Variable | Slightly Increased |
| This compound (High Conc.) | Significantly Increased | Significantly Decreased | Variable | Significantly Increased |
Note: The actual percentages will vary depending on the cell line, concentration of the inhibitor, and duration of treatment. The table represents a generalized expected trend based on the known functions of the target proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR/HER2 Signaling Pathway and Inhibition.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to express EGFR and/or HER2 (e.g., A549, MCF-7, SK-BR-3).
-
This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Fetal Bovine Serum (FBS):
-
70% Ethanol: Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
RNase A Solution: 100 µg/mL in PBS.[13]
-
Flow Cytometry Tubes:
-
Microcentrifuge Tubes:
-
Cell Culture Plates/Flasks:
Experimental Procedure
1. Cell Seeding and Treatment
a. Seed the cells in 6-well plates or T-25 flasks at a density that will allow them to reach 60-70% confluency at the time of treatment. b. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. c. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) with the same final concentration of DMSO as the highest inhibitor concentration. d. Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
a. After the treatment period, harvest the cells. For adherent cells, aspirate the medium, wash once with PBS, and then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with medium containing FBS. For suspension cells, directly collect the cells. b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[12][13] c. Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. e. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12][13] f. Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12]
3. Propidium Iodide Staining
a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[13] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes for each wash. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Add 5 µL of RNase A solution (100 µg/mL) to each tube to ensure that only DNA is stained.[13] f. Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[14]
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer. b. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, with an emission around 617 nm).[14] c. Collect data for at least 10,000-20,000 events per sample. d. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris. e. Use a plot of PI-Area versus PI-Width to exclude cell doublets and aggregates. f. Generate a histogram of PI fluorescence for the single-cell population to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks). g. Use the flow cytometry software's cell cycle analysis module (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G1 peak | - Inconsistent staining | - Ensure thorough mixing of cells with staining solution. |
| - Clumped cells | - Filter the cell suspension through a 40 µm nylon mesh before analysis. | |
| - High flow rate | - Use a low flow rate during acquisition.[5] | |
| No clear G2/M peak | - Insufficient number of cells in G2/M | - Ensure the cell population is actively proliferating. |
| - Inappropriate gating | - Review gating strategy to ensure single cells are being analyzed. | |
| High Sub-G1 peak in control | - Cell death due to handling | - Handle cells gently during harvesting and washing steps. |
| - Over-trypsinization | - Minimize trypsin exposure time. | |
| PI signal is weak | - Insufficient PI concentration | - Titrate the PI concentration. |
| - Insufficient incubation time | - Increase the incubation time with the PI staining solution. |
Conclusion
This document provides a framework for conducting cell cycle analysis using the dual inhibitor this compound. By following these protocols, researchers can effectively evaluate the impact of this compound on cell cycle progression and apoptosis in cancer cells. The provided diagrams and data tables offer a clear way to visualize and present the experimental findings. It is recommended to optimize the inhibitor concentration and treatment duration for each specific cell line to obtain the most robust and reproducible results.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 9. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Long-term Storage and Stability of Egfr/her2/cdk9-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term storage and stability data for Egfr/her2/cdk9-IN-2 is not publicly available. The following application notes and protocols are based on general best practices for small molecule inhibitors and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9) with IC₅₀ values of 145.35 nM, 129.07 nM, and 117.13 nM, respectively.[1] Given its potential in antitumor research, understanding its long-term stability and optimal storage conditions is critical for ensuring experimental reproducibility and the integrity of research data. These notes provide a framework for assessing the stability of this compound and similar small molecule compounds.
Quantitative Stability Data
While specific quantitative stability data for this compound is not available in the public domain, a typical stability study would generate data similar to that presented in the template table below. Researchers are strongly encouraged to perform their own stability assessments.
Table 1: Template for Long-Term Stability Assessment of this compound in Solid Form
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 months | Initial Purity | Initial Appearance |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 24 months | |||
| 4°C | 0 months | Initial Purity | Initial Appearance |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 25°C / 60% RH | 0 months | Initial Purity | Initial Appearance |
| 1 month | |||
| 3 months | |||
| 6 months |
Table 2: Template for Stability Assessment of this compound in Solution (e.g., DMSO)
| Storage Condition | Time Point | Concentration (μM) by LC-MS | Number of Freeze-Thaw Cycles |
| -20°C | 0 days | Initial Concentration | 0 |
| 7 days | 1 | ||
| 30 days | 3 | ||
| 90 days | 5 | ||
| -80°C | 0 days | Initial Concentration | 0 |
| 30 days | 1 | ||
| 90 days | 3 | ||
| 180 days | 5 |
Recommended Storage Conditions
Based on general handling procedures for similar small molecule inhibitors, the following storage conditions are recommended.
-
Solid Form: For long-term storage, this compound as a solid should be stored at -20°C, protected from light and moisture. For short-term storage, 4°C may be acceptable, but a preliminary stability test is advised.
-
In Solution: Stock solutions, typically in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For daily or weekly use, an aliquot may be stored at -20°C. It is crucial to assess the stability of the compound in the chosen solvent and storage condition.[2]
Experimental Protocols
The following are detailed protocols for key experiments to determine the stability of this compound.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This stability-indicating method is used to separate and quantify the parent compound and any potential degradants.[3]
Objective: To determine the purity of this compound over time under different storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm, 280 nm).
-
-
Procedure:
-
Place samples stored under various conditions (see Table 1) and prepare them as described above.
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak areas of the parent compound and any new peaks that appear over time.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Protocol for Functional Stability Assessment using a Kinase Assay
Objective: To determine if the inhibitory activity of this compound is maintained after storage.
Materials:
-
This compound samples (from different storage conditions)
-
Recombinant EGFR, HER2, or CDK9 kinase
-
Substrate for the respective kinase (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Methodology:
-
Prepare a dilution series of the this compound samples from each storage condition.
-
In a microplate, add the kinase, its substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Data Analysis:
-
Plot the signal versus the inhibitor concentration for each sample.
-
Calculate the IC₅₀ value for each storage condition.
-
A significant shift (increase) in the IC₅₀ value indicates a loss of inhibitory activity and degradation of the compound.
-
Signaling Pathways and Experimental Workflow Diagrams
EGFR/HER2 Signaling Pathway
This diagram illustrates the signaling cascade initiated by EGFR and HER2, which is a target of this compound. These receptors are involved in cell growth, proliferation, and survival.[4]
Caption: EGFR/HER2 signaling pathway and point of inhibition.
CDK9 Signaling Pathway
This diagram shows the role of CDK9 in regulating transcription, another target of this compound. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][6]
Caption: CDK9's role in transcriptional regulation.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of experiments to assess the stability of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Multi-Targeted Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing multi-targeted kinase inhibitors, with a focus on compounds designed to inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). Understanding and mitigating off-target effects is crucial for accurate data interpretation and preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
Q2: How can I begin to profile the off-target effects of my EGFR/HER2/CDK9 inhibitor?
A2: A common starting point is to perform a broad kinase screen against a panel of purified kinases. Several vendors offer services that test your compound against hundreds of kinases at a fixed concentration to provide a global view of its selectivity.[2] This initial screen can help identify potential off-target hits that warrant further investigation.
Q3: My inhibitor shows activity against unexpected kinases in a biochemical screen. What should I do next?
A3: The next step is to validate these findings in a cellular context. Biochemical assays with purified enzymes may not always reflect the inhibitor's activity in living cells due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[3][4] Cell-based assays, such as target engagement assays or cellular phosphorylation assays, can provide more physiologically relevant data.[3][4][5]
Q4: What is the difference between direct and indirect off-target effects?
A4: A direct off-target effect occurs when the inhibitor binds to and modulates the activity of an unintended kinase. An indirect off-target effect is a downstream consequence of the inhibitor hitting its intended target or a direct off-target. For example, inhibiting a kinase in one pathway may lead to compensatory activation or inhibition of a kinase in another pathway.[6] Distinguishing between these is a significant challenge in kinase inhibitor research.[6]
Troubleshooting Guide
Problem 1: Discrepancy between Biochemical and Cellular Assay Data
Symptom: Your inhibitor shows high potency against EGFR, HER2, and CDK9 in biochemical assays, but significantly lower potency in cell-based assays.
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular targets.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, reducing its apparent potency.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.
-
Plasma Protein Binding: If using serum in your cell culture media, the compound may bind to serum proteins, reducing its free concentration.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cell uptake assay to measure the intracellular concentration of your inhibitor.
-
Evaluate in Low Serum/Serum-Free Conditions: Repeat the cellular assay in media with reduced or no serum to assess the impact of protein binding.
-
Use Target Engagement Assays: Employ techniques like NanoBRET™ to confirm that the inhibitor is binding to its intended targets within the cell.[3][5]
-
Consider P-glycoprotein (P-gp) Inhibition: Co-incubate with a known P-gp inhibitor to see if this enhances the potency of your compound.
Problem 2: Unexpected Cellular Phenotype Not Explained by On-Target Inhibition
Symptom: You observe a cellular effect (e.g., cell cycle arrest at a different phase than expected, unexpected apoptosis) that cannot be readily explained by the inhibition of EGFR, HER2, and CDK9.
Possible Causes:
-
Undiscovered Off-Target Kinase: The inhibitor may be potently inhibiting another kinase that is a key regulator of the observed phenotype.
-
Non-Kinase Off-Target: The compound may be interacting with a non-kinase protein.
-
Metabolite Activity: A metabolite of your compound could have a different activity profile.
Troubleshooting Steps:
-
Review Kinome Scan Data: Re-examine your initial broad kinase screen for any potent off-target hits that could explain the phenotype.
-
Perform a Chemical Proteomics Experiment: Use techniques like affinity chromatography with your immobilized inhibitor to pull down binding partners from cell lysates for identification by mass spectrometry.[2]
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of known selective inhibitors of the suspected off-target kinases.
-
Test for Metabolites: Use techniques like LC-MS to analyze cell lysates and culture media for the presence of inhibitor metabolites.
Quantitative Data Summary
The following table presents hypothetical data from a kinome scan for a fictional inhibitor, "Egfr/her2/cdk9-IN-2," tested at a concentration of 1 µM. The data is presented as percent inhibition of kinase activity.
| Kinase Target | Family | Percent Inhibition at 1 µM | Notes |
| EGFR | RTK | 99% | On-Target |
| HER2 | RTK | 98% | On-Target |
| CDK9 | CDK | 95% | On-Target |
| CDK2 | CDK | 85% | Potential Off-Target |
| Aurora A | Aurora | 75% | Potential Off-Target |
| SRC | SRC | 60% | Potential Off-Target |
| LCK | SRC | 55% | Potential Off-Target |
| p38α | MAPK | 30% | Weak Hit |
| JNK1 | MAPK | 25% | Weak Hit |
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay (Western Blot)
This protocol is to determine the IC50 of an inhibitor on the phosphorylation of a downstream substrate of a target kinase in cells.
Materials:
-
Cell line expressing the target kinase (e.g., A549 for EGFR, SK-BR-3 for HER2)
-
Complete cell culture medium
-
Kinase inhibitor stock solution (e.g., in DMSO)
-
Stimulating ligand (e.g., EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibodies (phospho-substrate, total substrate, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the kinase inhibitor. Pre-treat the cells with the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the signaling pathway.
-
Cell Lysis: Wash the cells with cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody for the phospho-substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target effects of a hypothetical EGFR/HER2/CDK9 inhibitor.
Caption: Workflow for characterizing kinase inhibitor off-target effects.
References
Egfr/her2/cdk9-IN-2 selectivity profile against other kinases
This technical support guide provides detailed information on the selectivity profile, experimental protocols, and potential troubleshooting for experiments involving the hypothetical triple inhibitor, Egfr/her2/cdk9-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the expected selectivity profile of this compound?
A1: this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). Based on data from representative dual EGFR/HER2 inhibitors and selective CDK9 inhibitors, a typical selectivity profile against a panel of kinases is summarized below. The IC50 values indicate the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 1: Representative Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Comments |
| EGFR | 10.8 | High potency against the primary target. |
| HER2 (ErbB2) | 9.2 | High potency against the primary target. |
| CDK9 | 4 | High potency against the primary target.[1] |
| CDK1 | 3 | Moderate off-target activity.[1] |
| CDK2 | 1 | Moderate off-target activity.[1] |
| CDK5 | 1 | Moderate off-target activity.[1] |
| ErbB4 (HER4) | 367 | Weaker inhibition of other ErbB family members. |
| c-Src | >10,000 | High selectivity over non-related kinases. |
| MEK1 | >10,000 | High selectivity over downstream pathway kinases. |
| ERK1 | >10,000 | High selectivity over downstream pathway kinases. |
| VEGFR2 | >10,000 | High selectivity over other receptor tyrosine kinases. |
Note: The IC50 values are examples derived from existing compounds (e.g., Lapatinib for EGFR/HER2 and Dinaciclib for CDKs) to represent a potential profile for this compound.
Troubleshooting Guide
Q2: We are observing lower than expected potency in our cellular assays. What could be the cause?
A2: Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cell Permeability: The compound may have poor membrane permeability. Consider performing a cell permeability assay (e.g., PAMPA) to assess this.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Protein Binding: High binding to plasma proteins in the cell culture medium can reduce the free concentration of the inhibitor available to interact with the target kinases. Consider using a serum-free medium for a short duration or performing an in vitro plasma protein binding assay.
-
Cellular ATP Concentration: In-cell ATP concentrations are typically much higher than those used in biochemical assays. As this compound is likely an ATP-competitive inhibitor, this can lead to a rightward shift in the IC50 value in cellular environments.
Q3: Our results show significant off-target effects at concentrations close to the IC50 for the primary targets. How can we confirm these are true off-target effects?
A3:
-
Comprehensive Kinase Screening: Perform a broad kinase panel screen (e.g., at a contract research organization) with at least 100 different kinases to identify potential off-targets systematically.
-
Orthogonal Assays: Use a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance if the primary assay is enzymatic) to confirm the off-target interactions.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to the suspected off-target kinases within the cell.
-
Phenotypic Rescue/Knockdown: If an off-target is suspected to cause a specific phenotype, use siRNA or CRISPR to knock down the expression of that off-target and see if the phenotype is replicated or if the inhibitor's effect is altered.
Experimental Protocols
Q4: Can you provide a standard protocol for a kinase inhibition assay to determine the IC50 values?
A4: A common method for determining kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The Kinase-Glo® assay is a widely used example.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration relevant to the Km of the kinase (e.g., 10 µM).
- Substrate Solution: Prepare the specific peptide substrate for the kinase in the kinase buffer.
- Inhibitor Dilution Series: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer to the desired final concentrations.
- Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
- Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and no kinase activity (buffer only).
- Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Add 15 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
- Incubate for 10 minutes at room temperature to allow the signal to stabilize.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Convert the luminescence signal to percent inhibition relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR/HER2 and CDK9 signaling pathways and points of inhibition.
Experimental Workflow
Caption: Workflow for determining kinase inhibitor selectivity.
References
Solubility issues with Egfr/her2/cdk9-IN-2 in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr/her2/cdk9-IN-2. The information provided is intended to address common challenges, particularly those related to solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent small molecule inhibitor that targets three key proteins involved in cell signaling and transcription: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Its multi-targeted nature makes it a subject of interest in cancer research. Like many kinase inhibitors, it is a lipophilic compound, which can lead to challenges with its solubility in aqueous solutions.[2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound have been determined as follows:
| Target | IC50 (nM) |
| EGFR | 145.35[1] |
| HER2 | 129.07[1] |
| CDK9 | 117.13[1] |
Q3: What is the general chemical structure of this compound?
While the exact structure is proprietary, this compound belongs to the 4-anilinoquinazoline class of compounds.[3] This structural scaffold is common for inhibitors targeting the ATP-binding pocket of EGFR and HER2.[4] The parent quinazoline ring is water-soluble, but substitutions on this ring, which are necessary for inhibitory activity, often lead to decreased aqueous solubility.[5]
Q4: Why is CDK9 targeted in conjunction with EGFR and HER2?
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[6] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of many genes, including anti-apoptotic proteins and oncogenes. By inhibiting EGFR/HER2 signaling and simultaneously blocking transcriptional elongation through CDK9 inhibition, this compound can potentially exert a more potent anti-cancer effect.
Troubleshooting Guide: Solubility Issues in Aqueous Media
Problem: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris).
This is a common issue for many small molecule kinase inhibitors due to their hydrophobic nature.[2] Here are several troubleshooting steps you can take:
Step 1: Start with an Organic Solvent to Prepare a High-Concentration Stock Solution.
It is standard practice to first dissolve poorly soluble compounds in an organic solvent before preparing working dilutions in aqueous media.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of kinase inhibitors.
-
Alternative Solvents: If DMSO is not suitable for your experiment, other options include ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA). However, always check for compatibility with your specific assay.
Step 2: Gentle Heating and Sonication.
-
Gentle Warming: After adding the organic solvent, warming the solution to 37°C for a short period (10-15 minutes) can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a bath sonicator for 5-10 minutes can also help to break up any precipitate and facilitate dissolution.
Step 3: Preparing Working Dilutions in Aqueous Buffer.
-
Serial Dilutions: Prepare your working concentrations by performing serial dilutions of the high-concentration stock solution into your aqueous experimental buffer.
-
Avoid Direct Dilution of Large Volumes: Do not add a small volume of the high-concentration stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate out of solution immediately.
-
Vortexing: Ensure thorough mixing by vortexing the solution after each dilution step.
Step 4: Consider the Use of Co-solvents and Surfactants.
If precipitation still occurs in your final aqueous solution, you may need to modify your buffer.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your aqueous buffer can improve solubility. Common co-solvents include:
-
PEG400
-
Ethanol
-
-
Surfactants: Non-ionic detergents can help to keep the compound in solution.
-
Tween 80 (Polysorbate 80)
-
Cremophor EL
-
Important Note: The addition of co-solvents or surfactants may interfere with your experimental system. It is crucial to run appropriate vehicle controls to account for any effects of these additives.
Step 5: pH Adjustment.
The solubility of quinazoline derivatives can be pH-dependent. If your experimental conditions allow, adjusting the pH of your buffer may improve solubility. For weakly basic compounds, a slightly acidic pH may increase solubility. However, this must be compatible with your cells or assay system.
Step 6: Freshly Prepare Solutions.
Some kinase inhibitor solutions, especially in aqueous media, can be unstable over time.[7] It is always best practice to prepare fresh working solutions for each experiment from your frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) and/or sonication to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM stock solution of this compound in DMSO.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of 1 mM in your cell culture medium. To do this, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium and vortex immediately.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. Vortex immediately.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: EGFR and HER2 Signaling Pathways Targeted by this compound.
Caption: CDK9-Mediated Transcriptional Elongation and its Inhibition.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Preventing Egfr/her2/cdk9-IN-2 precipitation in cell culture
Welcome to the technical support center for EGFR/HER2/CDK9-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor in cell culture and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a potent small molecule inhibitor targeting three key proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). The inhibitor belongs to a class of compounds with a quinazoline-based benzenesulfonamide scaffold.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound are as follows:
| Target | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
| Data from MedchemExpress |
Q3: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, often due to the compound's inherent low aqueous solubility. Compounds with benzenesulfonamide and quinazoline scaffolds can exhibit poor solubility in water.[1][2]
Several factors can contribute to precipitation:
-
High Final Concentration: The working concentration of the inhibitor may exceed its solubility limit in the final cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with proteins (like those in fetal bovine serum) or salts in the media can reduce solubility.
-
Temperature and pH: Changes in temperature or pH of the media can affect compound solubility.[1]
-
Improper Storage: Incorrect storage of the compound or its stock solution can lead to degradation or precipitation.
Q4: How can I prevent this compound from precipitating?
Please refer to the detailed troubleshooting guide below for a systematic approach to preventing and resolving precipitation issues.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to address the precipitation of this compound in your cell culture experiments.
Step 1: Optimize Stock Solution and Dilution
The initial handling of the inhibitor is critical.
Caption: Workflow for preparing inhibitor stock and working solutions.
Step 2: Modify Cell Culture Conditions
If precipitation persists, adjusting the culture media may help.
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of fetal bovine serum (FBS) in the media, as serum proteins can sometimes contribute to compound precipitation.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
pH Check: Confirm that the pH of your culture medium is stable and within the optimal range for your cells.
Step 3: Assess Compound Solubility
It is highly recommended to experimentally determine the solubility of this compound in your specific cell culture medium.
Caption: Methods for assessing compound solubility.
Refer to the "Experimental Protocols" section for detailed methodologies for these assays.
Step 4: Visual Confirmation and Rescue
If you observe precipitate after adding the inhibitor to your media:
-
Microscopic Examination: Check the culture plates under a microscope to confirm if the precipitate is crystalline (drug) or biological (contamination).
-
Gentle Agitation: Sometimes, gentle swirling of the plate can help redissolve minor precipitation.
-
Sonication: For media preparation (not with cells), brief sonication of the media after adding the inhibitor can help dissolve the compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound when a DMSO stock is added to an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of nephelometry or UV-Vis spectrophotometry
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO dilution to triplicate wells of a 96-well plate. Include DMSO-only wells as a control.
-
Rapidly add 98 µL of PBS (or your cell culture medium) to each well.
-
Mix immediately by shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity by nephelometry or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). Increased light scattering or absorbance indicates precipitation.
Protocol 2: Visual Precipitation Assessment
A simple, qualitative method to check for precipitation.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (with and without serum)
-
Clear microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare your desired final concentrations of this compound by diluting the DMSO stock into the cell culture medium in clear tubes or wells.
-
Include a DMSO-only control at the same final concentration.
-
Incubate the solutions under your standard cell culture conditions (37°C, 5% CO2) for at least 2 hours.
-
Visually inspect each solution against a dark background for any signs of cloudiness or visible precipitate. A Tyndall effect (light scattering) can also indicate the presence of colloidal particles.
Protocol 3: MTT Cell Viability Assay
This assay is used to determine the cytotoxicity of this compound and to confirm that any observed effects are not due to compound precipitation.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway Diagrams
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[5] this compound inhibits the kinase activity of these receptors.
Caption: Simplified EGFR/HER2 signaling cascade and the point of inhibition.
CDK9 in Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for transcriptional elongation of genes, including many anti-apoptotic and pro-survival genes.
Caption: Role of CDK9 in transcription and its inhibition.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Structure and dynamics of the EGFR/HER2 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EGFR/HER2/CDK9-IN-2 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the multi-targeted inhibitor, EGFR/HER2/CDK9-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor targeting three key proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). By simultaneously blocking these targets, the inhibitor aims to disrupt multiple oncogenic signaling pathways.
-
EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell growth, proliferation, and survival.[1] this compound binds to the kinase domains of EGFR and HER2, preventing their phosphorylation and subsequent activation of downstream signaling.
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including anti-apoptotic proteins like Mcl-1 and survival factors like MYC.[2][3] Inhibition of CDK9 by this compound leads to a decrease in the transcription of these essential survival genes, ultimately promoting apoptosis in cancer cells.
Q2: What are the expected IC50 values for this compound against its targets?
The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining the effective concentration range for your experiments.
| Target | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
| Data from commercially available information for this compound (Compound 9). |
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this combination inhibitor are not yet fully characterized, resistance is likely to emerge through alterations in its targets or the activation of bypass pathways. Based on known resistance mechanisms to individual EGFR, HER2, and CDK9 inhibitors, potential mechanisms include:
-
On-Target Mutations:
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway, rendering the cells less dependent on EGFR/HER2 signaling.[8]
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can provide an alternative signaling route to activate downstream pathways like RAS/MAPK and PI3K/AKT.
-
Other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs can compensate for the inhibition of EGFR and HER2.
-
-
Transcriptional Reprogramming: Cancer cells may adapt by altering their transcriptional landscape to upregulate pro-survival genes that are not dependent on CDK9 activity.
Q4: How can I generate a resistant cell line to this compound?
Developing a resistant cell line model is a critical step in studying resistance mechanisms. The most common method is through continuous or pulsed exposure to the drug.
dot
Caption: Workflow for generating drug-resistant cell lines.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each replicate. |
| Uneven drug distribution | Mix the plate gently by tapping after adding the drug. |
Problem: Low signal or absorbance values.
| Possible Cause | Troubleshooting Step |
| Insufficient cell number | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Short incubation time with MTT reagent | Increase incubation time to allow for sufficient formazan crystal formation. |
| Incomplete dissolution of formazan crystals | Add the solubilization buffer and incubate for a longer period with gentle shaking. Pipette up and down to aid dissolution. |
| Cell death due to over-confluency | Seed cells at a lower density to avoid nutrient depletion and contact inhibition. |
Western Blot Analysis
Problem: No or weak signal for the target protein.
| Possible Cause | Troubleshooting Step |
| Low protein expression | Increase the amount of protein loaded onto the gel. Use a positive control to confirm antibody activity. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check the integrity of the transfer buffer. Use a pre-stained protein ladder to monitor transfer efficiency. |
| Primary antibody concentration is too low | Increase the concentration of the primary antibody and/or increase the incubation time (e.g., overnight at 4°C).[6] |
| Inactive secondary antibody or substrate | Use fresh secondary antibody and substrate. Test the secondary antibody with a positive control. |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[5] |
| Primary or secondary antibody concentration is too high | Decrease the antibody concentration. Perform a titration to find the optimal concentration. |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. |
| Cross-reactivity of the secondary antibody | Use a secondary antibody that is specific to the species of the primary antibody. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the activation status of proteins in the EGFR/HER2 and CDK9 signaling pathways.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-AKT, anti-p-ERK, anti-Mcl-1, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Resistance Mechanisms
dot
Caption: Key signaling pathways and potential resistance mechanisms.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
In vivo toxicity and tolerability of Egfr/her2/cdk9-IN-2
Disclaimer: Egfr/her2/cdk9-IN-2 is a research compound. The following information is provided for guidance and is based on the known toxicities of EGFR, HER2, and CDK9 inhibitors as classes of drugs. Specific in vivo toxicity and tolerability data for this compound are not yet fully established. Researchers should conduct their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
This compound is a multi-targeted inhibitor designed to simultaneously block three key proteins involved in cancer cell proliferation and survival:
-
EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): Inhibition of these receptor tyrosine kinases is intended to block downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.
-
CDK9 (Cyclin-Dependent Kinase 9): As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a vital role in the transcription of short-lived proteins that are essential for cancer cell survival, including anti-apoptotic proteins.[1][2][3] Inhibition of CDK9 is expected to lead to the downregulation of these survival proteins and induce apoptosis in cancer cells.
Q2: What are the potential in vivo toxicities associated with inhibiting EGFR, HER2, and CDK9?
Based on known toxicities of inhibitors targeting these proteins individually, researchers should be vigilant for a range of potential adverse effects.
-
EGFR Inhibition-Related Toxicities: The most common side effects are dermatological, including acneiform rash, dry skin, and paronychia (inflammation around the nails). Diarrhea is also a frequent gastrointestinal toxicity.
-
HER2 Inhibition-Related Toxicities: Cardiotoxicity, specifically a decline in left ventricular function, is a known risk with HER2 inhibitors.[4] Other potential side effects include diarrhea and hematological toxicities.[5][6][7]
-
CDK9 Inhibition-Related Toxicities: Myelosuppression, manifesting as neutropenia, thrombocytopenia, and anemia, is a common dose-limiting toxicity for CDK9 inhibitors.[8][9] Gastrointestinal issues and fatigue can also occur.
Q3: How should I determine the appropriate in vivo dose for my experiments?
A dose-escalation study to determine the Maximum Tolerated Dose (MTD) is essential. This typically involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for signs of toxicity over a specified period. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs, or death).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Drug toxicity, dehydration due to diarrhea, or reduced food intake. | - Reduce the dose of this compound.- Provide supportive care, such as subcutaneous fluids for hydration and palatable, high-calorie food supplements.- Increase the frequency of monitoring. |
| Severe Diarrhea | Inhibition of EGFR in the gastrointestinal tract. | - Administer anti-diarrheal medication as per veterinary guidance.- Ensure adequate hydration.- Consider a dose reduction. |
| Skin Rash or Dermatitis | On-target inhibition of EGFR in the skin. | - Monitor the severity of the rash. For mild to moderate rashes, topical treatments may be sufficient.- For severe or ulcerated rashes, a dose reduction or temporary cessation of treatment may be necessary. |
| Lethargy, Hunched Posture, or Piloerection | General malaise due to drug toxicity. | - Perform a full clinical assessment.- Consider blood collection for hematology and clinical chemistry analysis to check for myelosuppression or organ toxicity.- Reduce the dose or pause treatment until the animal recovers. |
| Neutropenia or Thrombocytopenia | Inhibition of CDK9 leading to myelosuppression. | - Conduct complete blood counts (CBCs) to monitor hematological parameters.- If severe, a dose reduction or interruption is warranted. Supportive care, such as the use of growth factors, may be considered under veterinary supervision. |
Quantitative Data Summary
Note: The following tables contain hypothetical data for illustrative purposes and should not be considered as established results for this compound.
Table 1: Hypothetical Results of a 14-Day MTD Study in Mice
| Dose Group (mg/kg, daily) | Number of Animals | Percent Body Weight Change (Day 14) | Morbidity/Mortality | Key Observations |
| Vehicle Control | 5 | +5.2% | 0/5 | Normal |
| 10 | 5 | -2.1% | 0/5 | Mild, transient diarrhea in 1/5 animals. |
| 25 | 5 | -8.5% | 0/5 | Moderate diarrhea and mild skin rash in 3/5 animals. |
| 50 | 5 | -18.9% | 1/5 | Severe diarrhea, significant weight loss, and lethargy in 4/5 animals. One animal euthanized due to >20% weight loss. |
| 75 | 5 | -25.3% | 3/5 | Severe clinical signs, leading to early euthanasia in three animals. |
Table 2: Hypothetical Hematological Findings at Day 14
| Dose Group (mg/kg, daily) | Absolute Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) |
| Vehicle Control | 2.5 ± 0.4 | 850 ± 120 |
| 10 | 2.1 ± 0.3 | 780 ± 110 |
| 25 | 1.2 ± 0.2 | 550 ± 90 |
| 50 | 0.5 ± 0.1 | 320 ± 60 |
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
1. Objective: To determine the MTD of this compound in a specific mouse strain (e.g., BALB/c nude) when administered daily for 14 days.
2. Materials:
- This compound
- Appropriate vehicle for solubilization (e.g., 0.5% methylcellulose)
- Female BALB/c nude mice, 6-8 weeks old
- Standard laboratory animal housing and diet
- Calibrated scale for body weight measurement
- Tools for clinical observation and scoring
3. Methods:
- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
- Dose Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
- Group Allocation: Randomly assign animals to dose groups (e.g., vehicle, 10, 25, 50, 75 mg/kg), with at least 5 mice per group.
- Administration: Administer the assigned dose or vehicle orally (or via the intended route) once daily for 14 consecutive days.
- Monitoring:
- Body Weight: Measure and record the body weight of each animal daily.
- Clinical Observations: Perform and score clinical observations at least twice daily. Look for signs of toxicity such as changes in posture, activity, fur texture, and the presence of diarrhea or skin lesions.
- Food and Water Consumption: Monitor and record consumption daily.
- Endpoint: The study concludes on day 14. Euthanize animals that exhibit severe toxicity, defined as >20% body weight loss from baseline, severe and persistent clinical signs of distress, or moribundity.
- Data Analysis: Analyze body weight changes, clinical scores, and survival data for each dose group to determine the MTD.
Visualizations
Caption: EGFR/HER2 signaling pathway and point of inhibition.
Caption: CDK9 function in transcription and point of inhibition.
References
- 1. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Side Effects for Herceptin® (trastuzumab) in HER2+ Metastatic Breast Cancer [herceptin.com]
- 5. onclive.com [onclive.com]
- 6. Treatment-related adverse events associated with HER2-Targeted antibody-drug conjugates in clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse Drug Reactions with HER2-Positive Breast Cancer Treatment: An Analysis from the Italian Pharmacovigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. news.cancerconnect.com [news.cancerconnect.com]
Optimizing Egfr/her2/cdk9-IN-2 dosage for animal studies
Welcome to the technical support center for Egfr/her2/cdk9-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this multi-target inhibitor in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Mechanism of Action Overview
This compound is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the simultaneous blockade of key signaling pathways implicated in cancer cell proliferation, survival, and transcription.
-
EGFR/HER2 Inhibition: By targeting EGFR and HER2, the inhibitor disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.
-
CDK9 Inhibition: Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcriptional elongation of short-lived oncoproteins, thereby inducing apoptosis in cancer cells.
In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its target kinases.
| Target | IC50 (nM) |
| EGFR | 145.35[1] |
| HER2 | 129.07[1] |
| CDK9 | 117.13[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a general experimental workflow for evaluating this compound, refer to the diagrams below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency | - Inadequate drug exposure at the tumor site.- Poor bioavailability.- Rapid metabolism or clearance. | - Optimize the formulation and administration route.- Conduct pharmacokinetic (PK) studies to assess drug levels in plasma and tumor tissue.- Increase dosing frequency or concentration, guided by MTD studies. |
| Vehicle-related toxicity or insolubility | - The vehicle is not well-tolerated by the animal model.- The compound has precipitated out of solution. | - Test alternative, well-tolerated vehicles (e.g., PEG400, corn oil, or aqueous solutions with surfactants like Tween 80).- Prepare fresh formulations for each administration and visually inspect for precipitation.- Consider micronization or nano-formulation to improve solubility. |
| Significant weight loss or signs of distress in animals | - The administered dose is above the maximum tolerated dose (MTD).- Off-target toxicities. | - Perform a dose-range-finding study to determine the MTD.- Reduce the dose or the frequency of administration.- Monitor animal health closely (daily weight checks, observation for clinical signs of toxicity). |
| Inconsistent tumor growth inhibition | - Variability in drug administration.- Heterogeneity of the tumor model. | - Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.- Characterize the molecular profile of the xenograft model to ensure target expression. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: As there is no publicly available in vivo data for this compound, a starting dose must be determined empirically. A common approach is to begin with a dose-range-finding study in a small cohort of healthy animals to establish the maximum tolerated dose (MTD). Based on studies with other multi-target kinase inhibitors, a starting range of 10-50 mg/kg administered daily or every other day could be considered, but this must be validated.
Q2: What is the best way to formulate this compound for animal administration?
A2: The optimal formulation depends on the physicochemical properties of the compound, which are not fully detailed in the public domain. For poorly water-soluble kinase inhibitors, common formulation strategies include:
-
Suspension: In an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1-0.5% Tween 80).
-
Solution: In a non-aqueous vehicle such as polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO) mixed with corn oil, or other biocompatible solvents. It is critical to first perform small-scale solubility tests.
Q3: Which animal models are most appropriate for testing this inhibitor?
A3: The choice of animal model should be guided by the expression of the drug's targets. Xenograft or patient-derived xenograft (PDX) models of cancers with known overexpression or activation of EGFR and/or HER2, such as certain breast, lung, or gastric cancers, would be suitable. Additionally, models with a high reliance on transcriptional regulation (CDK9 dependency) may also be sensitive to this inhibitor.
Q4: What are the expected toxicities associated with inhibiting EGFR, HER2, and CDK9?
A4: Based on the known functions of these targets, potential toxicities may include:
-
EGFR/HER2 inhibition-related: Skin rash, diarrhea, and potential cardiotoxicity (with chronic HER2 inhibition).
-
CDK9 inhibition-related: Gastrointestinal toxicity, myelosuppression (anemia, neutropenia), and potential for renal or hepatic toxicity at higher doses. Close monitoring of animal health, including body weight, complete blood counts, and serum chemistry, is essential.
Q5: How can I confirm that the inhibitor is hitting its targets in vivo?
A5: Pharmacodynamic (PD) studies are crucial for target engagement confirmation. This can be achieved by:
-
Collecting tumor and/or surrogate tissue samples at various time points after dosing.
-
Performing Western blotting or immunohistochemistry to assess the phosphorylation status of EGFR, HER2, and downstream effectors like AKT and ERK.
-
For CDK9 target engagement, measuring the phosphorylation of the C-terminal domain of RNA Polymerase II (p-RNAPII Ser2) is a standard biomarker.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, immunocompromised mice (e.g., NOD-SCID or nude mice) of the same strain, sex, and age as those planned for the efficacy study.
-
Group Size: A small group size (n=3-5 per dose level) is typically sufficient.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dosing schedule should mimic the planned efficacy study (e.g., daily oral gavage for 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. A weight loss of >15-20% is often a key endpoint.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Xenograft Tumor Model Efficacy Study
-
Cell Line Selection: Choose a cancer cell line with confirmed expression and activation of EGFR and/or HER2.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing animals into treatment and vehicle control groups.
-
Treatment: Administer this compound at one or more doses below the determined MTD, along with a vehicle control group.
-
Efficacy Readouts: Measure tumor volume with calipers 2-3 times per week. At the end of the study, excise tumors and measure their weight.
-
Pharmacodynamic Analysis: A subset of animals can be used for PD studies, with tumors collected at specific time points post-treatment to assess target inhibition.
Disclaimer: This information is intended for research purposes only. The provided dosage ranges and protocols are suggestions based on preclinical studies of similar compounds and should be optimized for your specific experimental conditions.
References
Technical Support Center: Improving the In Vivo Bioavailability of Egfr/her2/cdk9-IN-2
Welcome to the technical support center for Egfr/her2/cdk9-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of this inhibitor, with a focus on improving its bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble compounds like this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro activity | Low bioavailability due to poor solubility and/or high first-pass metabolism. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of the compound. 2. Select an Appropriate Formulation Strategy: Based on the properties, choose a suitable formulation to enhance solubility and absorption. Options include nanosuspensions, solid dispersions, or lipid-based formulations.[1][2][3][4] 3. Conduct a Pilot Pharmacokinetic (PK) Study: Test the selected formulation in a small group of animals to assess exposure levels. |
| High variability in in vivo experimental results | Inconsistent drug absorption due to formulation issues or food effects. | 1. Standardize Dosing Conditions: Ensure consistent administration techniques and timing relative to feeding. 2. Optimize the Formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can reduce variability.[2] 3. Increase the Number of Animals: A larger sample size can help to statistically account for variability. |
| Precipitation of the compound upon administration | The compound is precipitating out of the vehicle upon contact with physiological fluids. | 1. Use a Solubilizing Excipient: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation to maintain solubility.[5][6][7] 2. Consider a Nanosuspension: Reducing the particle size to the nanoscale can improve the dissolution rate and prevent precipitation.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low bioavailability of this compound?
A1: Like many kinase inhibitors, this compound is a complex organic molecule that may exhibit poor aqueous solubility. Low solubility is a primary reason for low oral bioavailability as it limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[4] Other factors can include high first-pass metabolism in the liver and poor membrane permeability.[8]
Q2: What initial steps should I take to assess the bioavailability of my compound?
A2: A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of your compound, which categorizes drugs based on their solubility and permeability.[5][9] This will help in selecting an appropriate formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the focus would be on improving the dissolution rate.[4][5]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds?
A3: Several strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[3][5][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance its solubility and dissolution.[1][3]
-
Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2][3][5]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[2][4]
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on the physicochemical properties of the compound, the desired dose, and the route of administration. A decision framework often starts with simple solutions and progresses to more complex formulations if the target exposure is not met. It is advisable to screen a few different formulation types in parallel during preclinical development.[4]
Quantitative Data
Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Source: MedChemExpress
Example of Bioavailability Enhancement for a Poorly Soluble Compound
The following table provides a hypothetical example to illustrate how different formulation strategies can improve the pharmacokinetic parameters of a poorly soluble drug.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 2 | 200 | 5 |
| Nanosuspension | 250 | 1 | 1200 | 30 |
| Solid Dispersion | 400 | 1 | 2000 | 50 |
| SEDDS | 600 | 0.5 | 3200 | 80 |
Note: This is example data and does not represent actual values for this compound.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Add a surfactant (e.g., 0.1% w/v polysorbate 80) to improve wetting.
-
-
Milling:
-
Transfer the slurry to a bead mill.
-
Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).
-
Mill at a high speed for 2-4 hours at a controlled temperature (e.g., 4°C).
-
-
Characterization:
-
Measure the particle size and polydispersity index using dynamic light scattering.
-
Assess the physical stability of the nanosuspension over time.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio is 1:4 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Milling:
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Confirm the amorphous state of the drug in the dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.
-
Visualizations
Signaling Pathways
References
- 1. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer [mdpi.com]
Troubleshooting inconsistent results in Egfr/her2/cdk9-IN-2 experiments
Welcome to the technical support center for Egfr/her2/cdk9-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
This compound (also referred to as Compound 9) is a potent multi-target inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). Its chemical structure is based on a quinazoline derivative with a benzenesulfonamide scaffold. The reported half-maximal inhibitory concentrations (IC50) are:
| Target | IC50 (nM)[1] |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Q2: What are the common causes of inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values can arise from several factors. Key considerations include:
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Cell Confluency: The density of your cell culture at the time of treatment can significantly impact results. Cells at different confluency levels can exhibit varied sensitivity to inhibitors. For instance, higher cell density can sometimes lead to increased resistance.
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Inhibitor Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working concentrations. Precipitation of the inhibitor can lead to lower effective concentrations and thus, variability in your results.
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Assay Duration: The length of exposure to the inhibitor can influence the observed IC50. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor, while longer incubations could lead to secondary effects not directly related to the primary targets.
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Cell Line Specifics: Different cell lines will have varying expression levels of EGFR, HER2, and CDK9, as well as different dependencies on these signaling pathways, leading to a range of IC50 values.
Q3: I am seeing unexpected or no changes in the phosphorylation of EGFR, HER2, or CDK9 in my Western Blots. What could be the issue?
Several factors can contribute to inconsistent Western Blot results:
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Suboptimal Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Specificity and Validation: Use antibodies that are well-validated for the specific phosphorylated epitopes of EGFR, HER2, and CDK9. It is crucial to run appropriate controls, such as lysates from cells stimulated to induce phosphorylation and unstimulated controls.
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Low Protein Expression: The basal levels of phosphorylated EGFR, HER2, or CDK9 might be low in your cell line. Stimulation with growth factors (like EGF for EGFR) may be necessary to observe a clear signal and subsequent inhibition.
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and an adequate incubation time to achieve target inhibition. A time-course and dose-response experiment can help optimize these parameters.
Q4: My cell cycle analysis results are not consistent. What should I check?
Inconsistent cell cycle data can be due to:
-
Cell Synchronization: If your experiment requires synchronized cells, ensure your synchronization protocol is efficient and reproducible.
-
Fixation and Staining: Proper fixation and consistent staining with a DNA-intercalating dye (like propidium iodide) are critical for accurate cell cycle profiling.
-
Inhibitor Treatment Timing: The timing of inhibitor addition in relation to the cell cycle phase can significantly affect the outcome.
-
Data Analysis: Use consistent gating strategies and cell cycle analysis software to minimize variability in data interpretation.
Troubleshooting Guides
Inconsistent Western Blot Results for p-EGFR, p-HER2, and p-CDK9
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or No Phospho-Signal | Low basal phosphorylation of target proteins. | Stimulate cells with appropriate growth factors (e.g., EGF for EGFR) to increase basal phosphorylation before inhibitor treatment. |
| Insufficient protein loading. | Increase the amount of protein loaded per well. A concentration of at least 20-30 µg of total protein is often recommended. | |
| Ineffective primary antibody. | Use a different, validated antibody. Check the antibody datasheet for recommended dilutions and protocols. | |
| Phosphatase activity during sample preparation. | Ensure fresh and effective phosphatase inhibitors are included in the lysis buffer. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (e.g., extend blocking time, try different blocking agents like BSA or non-fat milk). |
| Too high primary or secondary antibody concentration. | Titrate your antibodies to determine the optimal dilution. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent Inhibition | Inhibitor degradation or precipitation. | Prepare fresh inhibitor solutions for each experiment. Ensure complete solubilization in DMSO before diluting in media. |
| Cell confluency variation. | Standardize cell seeding density and treat cells at a consistent confluency (e.g., 70-80%). | |
| Suboptimal inhibitor concentration or incubation time. | Perform dose-response and time-course experiments to determine the optimal conditions for your cell line. |
Inconsistent Cell Viability Assay (e.g., MTT, MTS) Results
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Inconsistent cell seeding density. | Use a cell counter for accurate seeding. Allow cells to adhere and resume proliferation before adding the inhibitor. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inhibitor precipitation at higher concentrations. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible with your cells. | |
| Fluctuation in incubation conditions. | Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. | |
| Unexpectedly High Cell Viability | Low inhibitor potency in the specific cell line. | Confirm the expression of EGFR, HER2, and CDK9 in your cell line. The cells may not be dependent on these pathways for survival. |
| Cell confluency is too high, leading to contact inhibition and reduced proliferation. | Seed cells at a lower density to ensure they are in a logarithmic growth phase during the assay. | |
| Short incubation time. | Extend the inhibitor incubation period (e.g., from 24h to 48h or 72h) to allow for sufficient time to observe an effect on cell proliferation. | |
| Unexpectedly Low Cell Viability | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) and include a vehicle control (media with the same concentration of DMSO without the inhibitor). |
| Off-target effects of the inhibitor. | Consider testing the inhibitor in a cell line that does not express one or more of the target kinases to assess off-target toxicity. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated EGFR, HER2, and CDK9
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
(Optional for EGFR/HER2) Stimulate cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15-30 minutes).
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, p-HER2, p-CDK9, total EGFR, total HER2, total CDK9, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: EGFR and HER2 signaling pathways leading to cell survival and proliferation.
Caption: CDK9-mediated transcriptional regulation and its role in producing anti-apoptotic proteins.
Caption: A general experimental workflow for testing this compound.
References
Impact of serum concentration on Egfr/her2/cdk9-IN-2 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr/her2/cdk9-IN-2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a potent small molecule inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] It has demonstrated notable anti-tumor activity and is used in cancer research.[1][2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in biochemical assays and are summarized in the table below. It is important to note that these values are typically determined in low-serum or serum-free conditions and may vary depending on the experimental setup.
| Target | IC50 (nM) |
| EGFR | 145.35[1] |
| HER2 | 129.07[1] |
| CDK9 | 117.13[1] |
Q3: How does serum concentration in cell culture media affect the activity of this compound?
The presence of serum, particularly fetal bovine serum (FBS), in cell culture media can significantly decrease the apparent potency of small molecule inhibitors like this compound. This is primarily due to the binding of the inhibitor to serum proteins, such as albumin, which reduces the free concentration of the compound available to interact with its target kinases in the cells. This can lead to a rightward shift in the dose-response curve and an increase in the observed IC50 value. For example, one study on the EGFR inhibitor erlotinib found that the presence of human serum resulted in a 2- to 5-fold increase in its IC50 in squamous carcinoma cells.[3]
Q4: Should I use serum-free or serum-containing media for my experiments with this compound?
The choice between serum-free and serum-containing media depends on the specific goals of your experiment.
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For biochemical assays or initial cell-based assays to determine the intrinsic potency of the inhibitor, using low-serum (e.g., 0.5-2%) or serum-free conditions is often preferred to minimize the confounding effect of protein binding.
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For cell-based assays that aim to mimic a more physiological environment or for long-term experiments where cell health and proliferation are critical, the use of serum is often necessary. In these cases, it is crucial to be aware of the potential for serum to affect the inhibitor's activity and to maintain a consistent serum concentration across all experiments for comparability.
Troubleshooting Guide
Issue 1: I am not observing the expected level of inhibition with this compound in my cell-based assay.
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Question: Could the serum concentration in my cell culture medium be affecting the inhibitor's potency?
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Answer: Yes, this is a common reason for reduced inhibitor activity in cell-based assays. As mentioned in the FAQs, serum proteins can bind to the inhibitor, reducing its effective concentration. If you are using a high serum concentration (e.g., 10% FBS), you may need to increase the concentration of this compound to achieve the desired biological effect. Consider performing a dose-response experiment with varying concentrations of the inhibitor in your specific cell line and media conditions to determine the effective concentration.
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Question: How can I confirm if serum is impacting my results?
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Answer: You can perform a comparative experiment where you test the activity of this compound in your cell line using different concentrations of serum (e.g., 0.5%, 2%, 5%, and 10% FBS). If the IC50 of the inhibitor increases with higher serum concentrations, it is a strong indication of serum protein binding.
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Question: Are there other factors that could be contributing to the lack of activity?
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Answer: Other potential factors include:
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Cell Line Specifics: The expression levels of EGFR, HER2, and the activity of the CDK9 pathway can vary significantly between different cell lines, influencing their sensitivity to the inhibitor.
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Compound Stability: Ensure that the inhibitor is properly dissolved and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
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Experimental Protocol: Review your experimental protocol for any potential issues, such as incorrect incubation times or cell seeding densities.
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Issue 2: I am observing high variability in my results between experiments.
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Question: Could lot-to-lot variability in serum be a cause?
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Answer: Yes, the composition of serum, particularly FBS, can vary between different lots, which can affect the growth characteristics of your cells and the extent of inhibitor binding. If you are starting a new series of experiments, it is advisable to purchase a large batch of serum from a single lot and test it for its ability to support cell growth and for its impact on your assay before use.
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Question: What steps can I take to reduce variability?
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Answer: To minimize variability:
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Use a single, pre-tested lot of serum for a series of experiments.
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Maintain consistent cell culture conditions, including cell passage number, seeding density, and incubation times.
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Prepare fresh dilutions of this compound from a stable stock solution for each experiment.
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Data Presentation
Table 1: Reported IC50 Values for this compound (Biochemical Assay)
| Target | IC50 (nM) | Reference |
| EGFR | 145.35 | [1] |
| HER2 | 129.07 | [1] |
| CDK9 | 117.13 | [1] |
Table 2: Hypothetical Impact of Serum Concentration on this compound IC50 in a Cell-Based Assay
This table illustrates the potential effect of increasing serum concentration on the apparent IC50 of this compound. The values presented are hypothetical and intended for illustrative purposes to demonstrate the trend of decreased potency with increased serum. Actual values will be cell line and assay dependent.
| Serum Concentration (%) | Hypothetical IC50 (nM) for a sensitive cell line | Fold Change in IC50 |
| 0.5 | 200 | 1.0x |
| 2 | 450 | 2.25x |
| 5 | 800 | 4.0x |
| 10 | 1500 | 7.5x |
Experimental Protocols
Protocol: Determining the Effect of Serum on the IC50 of this compound in a Cell Viability Assay
This protocol provides a general framework for assessing the impact of serum on the potency of this compound using a common cell viability assay (e.g., MTT, CellTiter-Glo®).
Materials:
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Cancer cell line of interest (e.g., a cell line with known EGFR, HER2, or CDK9 dependency)
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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This compound
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DMSO (for preparing stock solutions)
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96-well cell culture plates
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density in complete medium containing 10% FBS.
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Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
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Serum Starvation and Treatment:
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The next day, carefully aspirate the medium.
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Wash the cells once with serum-free medium.
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Add medium containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%) to the respective wells.
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Prepare serial dilutions of this compound in each of the different serum-containing media. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
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Add the inhibitor dilutions to the corresponding wells. Include vehicle control (medium with DMSO) and untreated control wells.
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Incubation:
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Incubate the plate for a duration appropriate to observe an effect on cell viability (typically 48-72 hours).
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Cell Viability Measurement:
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At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
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Data Analysis:
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Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the normalized cell viability against the logarithm of the inhibitor concentration for each serum condition.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value for each serum concentration.
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Visualizations
Caption: EGFR/HER2 signaling pathway and point of inhibition.
Caption: CDK9's role in transcriptional elongation.
Caption: Troubleshooting workflow for reduced inhibitor activity.
References
Egfr/her2/cdk9-IN-2 degradation and stability in solution
Welcome to the technical support center for Egfr/her2/cdk9-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor targeting three key proteins involved in cancer cell growth and proliferation: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] By inhibiting these targets, the compound aims to disrupt downstream signaling pathways that are crucial for tumor cell survival and progression. The inhibitor is based on a quinazoline derivative with a benzenesulfonamide scaffold.[1]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
While specific stability data for this compound is not publicly available, general recommendations for similar small molecule kinase inhibitors should be followed to ensure compound integrity.
| Form | Recommended Storage Temperature | Additional Notes |
| Solid Compound | -20°C or -80°C | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solutions (e.g., in DMSO) | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When stored at -80°C, use within 6 months to 2 years, depending on the specific supplier's recommendation for similar compounds.[2][3] For short-term storage (up to 1 month), -20°C may be acceptable.[3] |
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the solid compound is fully dissolved. For in vivo studies, further dilution in appropriate vehicles will be necessary. The proportion of DMSO in the final working solution for animal studies should be kept low (typically below 2%) to avoid toxicity.[3]
Q4: Is this compound stable in aqueous media for in vitro assays?
The stability of small molecule inhibitors in aqueous solutions can be limited. It is advisable to prepare fresh dilutions in your cell culture medium or assay buffer from the frozen DMSO stock solution immediately before each experiment. Solutions of some kinase inhibitors are known to be unstable and should be prepared fresh.[4] To ensure the accuracy of your results, it is recommended to perform a preliminary stability test of this compound in your specific assay buffer.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Suggested Solution |
| Degradation of stock solution | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. If the stock is old, consider preparing a fresh one. Store aliquots at -80°C for long-term stability.[2][3] |
| Instability in aqueous assay medium | Prepare working dilutions from the stock solution immediately before adding to the cells. Minimize the incubation time of the compound in the medium before it is exposed to the cells. |
| Precipitation of the compound | Visually inspect the diluted solution for any precipitates. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not cause the compound to fall out of solution. The solubility should be sufficient in the aqueous media (e.g., >10 times the IC50).[5] |
| Adsorption to plasticware | Consider using low-adhesion microplates and pipette tips, especially for low concentration experiments. |
Problem 2: Variability in results between experimental replicates.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting of viscous stock solutions | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
| Incomplete dissolution of the solid compound | Ensure the compound is fully dissolved in the solvent when preparing the initial stock solution. Gentle warming or vortexing may aid dissolution. |
| Chemical instability of the inhibitor | The quinazoline and benzenesulfonamide scaffolds can be susceptible to hydrolysis under certain pH conditions.[6][7] Ensure the pH of your buffers is within a stable range for the compound. If unsure, a preliminary pH stability study is recommended. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Small Molecule Inhibitor Stability in Solution
This protocol provides a general framework for determining the stability of a compound like this compound in a specific solution (e.g., assay buffer, cell culture medium).
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
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Dilution in Test Solution: Dilute the stock solution to the final desired concentration in the test solution (e.g., 10 µM in PBS or cell culture medium).
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Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
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Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Quenching and Storage: Immediately stop potential degradation by freezing the aliquots at -80°C until analysis.
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Analysis: Analyze the concentration of the intact compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[8]
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Data Analysis: Plot the concentration of the compound against time to determine the degradation kinetics and half-life in the tested solution.
Visualizations
Below are diagrams illustrating the signaling pathways targeted by this compound and a general experimental workflow for assessing compound stability.
Caption: EGFR/HER2 Signaling Pathways Targeted by this compound.
Caption: CDK9-Mediated Transcription Elongation Pathway.
Caption: Experimental Workflow for Assessing Compound Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversifying the benzenesulfonamide scaffold for potential V-ATPase inhibitors: synthesis and insecticidal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Analysis of Egfr/her2/cdk9-IN-2 and Afatinib in Non-Small Cell Lung Cancer Cell Lines
Executive Summary
This guide provides a comparative overview of the investigational compound Egfr/her2/cdk9-IN-2 and the FDA-approved drug afatinib for the treatment of non-small cell lung cancer (NSCLC). While afatinib is a well-characterized second-generation EGFR tyrosine kinase inhibitor with extensive data on its activity in NSCLC cell lines, information on this compound is limited to its in-vitro enzymatic inhibitory activity. Direct comparative studies in NSCLC cell lines are not available in the public domain. This document summarizes the existing data for both compounds, presents it in a structured format, details relevant experimental protocols, and provides visualizations of the targeted signaling pathways and experimental workflows.
Introduction to the Compounds
This compound is a research compound identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). Its multi-targeted approach suggests a potential to overcome resistance mechanisms that can develop with single-target therapies.
Afatinib is an irreversible ErbB family blocker that targets EGFR, HER2, and ErbB4. It is an established therapeutic agent for patients with advanced NSCLC harboring activating EGFR mutations.[1] Its covalent binding to the kinase domain results in sustained inhibition of downstream signaling pathways.
Quantitative Data Presentation
A direct comparison of the half-maximal inhibitory concentration (IC50) values in NSCLC cell lines is not possible due to the lack of publicly available cellular data for this compound. The available data for this compound is from enzymatic assays, which measure the direct inhibition of the purified enzymes. In contrast, a wealth of data exists for afatinib's activity in various NSCLC cell lines with different genetic backgrounds.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound
| Target Enzyme | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Data sourced from a study by El-Azab AS, et al. and provided by MedchemExpress.
Table 2: Cellular Inhibitory Activity (IC50) of Afatinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8 |
| H3255 | L858R | 0.3 |
| HCC827 | Exon 19 deletion | 0.001 µM (1 nM) |
| H1975 | L858R, T790M | 57 |
| PC-9ER | Exon 19 del, T790M | 165 |
| H1650 | Exon 19 deletion | 7 µM (7000 nM) |
| H2170 | HER2 amplified | 140 |
| Calu-3 | HER2 amplified | 86 |
| H1781 | HER2 mutant | 39 |
| A549 | KRAS mutant | >2 µM (>2000 nM) |
| H1299 | NRAS mutant | >2 µM (>2000 nM) |
IC50 values for afatinib are compiled from multiple studies and demonstrate its high potency in cell lines with activating EGFR mutations and HER2 alterations, and lower potency in cell lines with resistance mutations (T790M) or mutations in other signaling pathways (KRAS, NRAS).[2]
Signaling Pathways
The therapeutic efficacy of both compounds is rooted in their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Caption: CDK9-mediated transcriptional regulation and inhibition.
Experimental Protocols
Detailed experimental protocols for this compound in NSCLC cell lines are not publicly available. The following are generalized protocols based on standard methodologies commonly used in the evaluation of kinase inhibitors like afatinib in NSCLC cell lines.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo® Assay)
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Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or afatinib) or vehicle control (DMSO) for 72 hours.
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MTT Assay:
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
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The absorbance is measured at 570 nm using a microplate reader.
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CellTiter-Glo® Assay:
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CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis.
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The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
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Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
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Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
Cell Cycle Analysis (Propidium Iodide Staining)
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Treatment and Harvesting: Cells are treated with the compound for a defined period (e.g., 24 hours) and then harvested.
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Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
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Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
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Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
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Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram using cell cycle analysis software.
Experimental Workflow Visualization
Caption: Generalized workflow for in-vitro comparison.
Conclusion
Afatinib is a potent inhibitor of NSCLC cell lines harboring activating EGFR mutations or HER2 alterations, with extensive preclinical and clinical data supporting its use. This compound is an investigational compound with a novel multi-targeting mechanism that includes the inhibition of CDK9, a key regulator of transcription. While its enzymatic inhibitory profile is promising, a comprehensive comparison with afatinib in NSCLC cell lines is hampered by the lack of publicly available cellular data. Further studies are required to elucidate the therapeutic potential of this compound in NSCLC and to determine its efficacy relative to established therapies like afatinib. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.
References
A Comparative Analysis of Egfr/her2/cdk9-IN-2 and Other Dual EGFR/HER2 Inhibitors
In the landscape of targeted cancer therapy, dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have emerged as a critical strategy, particularly in cancers characterized by the overexpression or mutation of these receptors. This guide provides a detailed comparison of a novel multi-target inhibitor, Egfr/her2/cdk9-IN-2, with established dual EGFR/HER2 inhibitors such as Lapatinib, Afatinib, and Neratinib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Dual EGFR/HER2 Inhibition
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common driver in various cancers, including breast, lung, and gastric cancers. Dual inhibition of EGFR and HER2 can offer a more potent and durable anti-cancer effect compared to targeting a single receptor, potentially overcoming resistance mechanisms.
This compound is a novel compound that not only targets EGFR and HER2 but also Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. This multi-targeted approach suggests a broader mechanism of action that could translate to enhanced efficacy.
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other prominent dual EGFR/HER2 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | EGFR | 145.35 | [1] |
| HER2 | 129.07 | [1] | |
| CDK9 | 117.13 | [1] | |
| Lapatinib | EGFR | 10.8 | [2] |
| HER2 | 9.2 | [2] | |
| Afatinib | EGFR (wild-type) | 0.5 | [3] |
| HER2 | 14 | [3] | |
| Neratinib | EGFR | 92 | [2] |
| HER2 | 59 | [2] |
Note: The IC50 values presented are from various sources and may not be directly comparable due to potential differences in experimental methodologies.
Mechanism of Action: A Deeper Dive
This compound is a potent inhibitor of EGFR, HER2, and CDK9.[1] Its triple-inhibitory action suggests a multi-pronged attack on cancer cells, targeting both key signaling pathways and the machinery of gene transcription.
Lapatinib is a reversible dual inhibitor of both EGFR and HER2 tyrosine kinases.[2] It is an orally active small molecule that has demonstrated efficacy in HER2-positive breast cancer.
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[3] Its irreversible binding can lead to a more sustained inhibition of downstream signaling.
Neratinib is also an irreversible pan-ErbB inhibitor, targeting EGFR, HER2, and HER4.[2] It has shown clinical activity in the setting of HER2-positive breast cancer.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Guide to the Synergistic Combination of Egfr/her2/cdk9-IN-2 and Paclitaxel in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of a novel multi-targeted inhibitor, Egfr/her2/cdk9-IN-2, when used in conjunction with the well-established chemotherapeutic agent, paclitaxel. While direct clinical data for this compound is not yet available, this guide draws upon preclinical data for analogous drug combinations, including dual EGFR/HER2 inhibitors and CDK inhibitors with paclitaxel, to provide a robust predictive analysis of its potential.
This compound is a potent small molecule inhibitor targeting three key regulators of cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). Paclitaxel, a mitotic inhibitor, is a cornerstone of treatment for various solid tumors. The rationale for combining these agents lies in their complementary mechanisms of action, which are hypothesized to result in a synergistic anti-tumor effect.
Mechanism of Action and Rationale for Synergy
The powerful anti-cancer potential of combining this compound with paclitaxel stems from the multi-pronged attack on critical cancer cell signaling and division processes.
This compound:
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EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[1] By simultaneously blocking both EGFR and HER2, the inhibitor can effectively shut down these pro-cancerous signals.[1]
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CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to a decrease in the levels of these survival proteins, making cancer cells more susceptible to apoptosis.
Paclitaxel:
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Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, the cellular structures responsible for separating chromosomes during cell division.[2] This stabilization disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent cell death.[2]
The Synergistic Effect:
The synergy between this compound and paclitaxel is thought to arise from several interconnected mechanisms:
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Enhanced Apoptosis: By inhibiting EGFR/HER2 signaling, the combination can suppress pro-survival signals, while CDK9 inhibition reduces the expression of anti-apoptotic proteins. This dual effect primes the cancer cells for apoptosis, which is then potently triggered by paclitaxel-induced mitotic arrest.
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Overcoming Resistance: Cancer cells can develop resistance to paclitaxel through various mechanisms, including the upregulation of survival pathways. The EGFR/HER2 and CDK9 inhibitory activities of this compound can counteract these resistance mechanisms.
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Sequence-Dependent Synergy: Preclinical studies with EGFR inhibitors and paclitaxel suggest that the order of administration can be crucial. Treatment with paclitaxel followed by an EGFR inhibitor has shown greater synergistic effects. Paclitaxel can increase the phosphorylation of EGFR, making the cancer cells more vulnerable to the subsequent inhibition of this receptor.
Performance Comparison: this compound with Paclitaxel vs. Alternative Therapies
While clinical data for this compound is pending, a comparative analysis can be made based on preclinical data from analogous combinations and established alternative treatments.
| Treatment Combination | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| This compound + Paclitaxel | Multi-targeted inhibition of key growth and survival pathways (EGFR, HER2, CDK9) combined with mitotic inhibition. | Potentially high synergistic efficacy, may overcome resistance to single agents, potential for broad applicability in EGFR/HER2-driven or transcriptionally addicted tumors. | Lack of clinical data, potential for combined toxicities that are not yet characterized. |
| Lapatinib (Dual EGFR/HER2 inhibitor) + Paclitaxel | Inhibition of EGFR and HER2 signaling pathways combined with mitotic inhibition. | Clinically validated synergy in certain cancers (e.g., HER2+ breast cancer), established dosing and safety profiles. | Efficacy may be limited in tumors not driven by EGFR/HER2, potential for overlapping toxicities (e.g., diarrhea, rash). |
| Palbociclib (CDK4/6 inhibitor) + Paclitaxel | Inhibition of cell cycle progression at the G1/S checkpoint combined with mitotic inhibition. | Potential for synergy in hormone receptor-positive cancers, established clinical use of palbociclib. | Potential for antagonism if G1 arrest prevents cells from reaching the M-phase for paclitaxel to act, distinct toxicity profiles to manage. |
| Immunotherapy (e.g., Pembrolizumab) + Paclitaxel | Immune checkpoint inhibition to enhance the anti-tumor immune response combined with chemotherapy-induced immunogenic cell death. | Durable responses in a subset of patients, broad applicability across different tumor types. | Immune-related adverse events, efficacy is dependent on the tumor microenvironment and PD-L1 expression. |
| Trastuzumab (Anti-HER2 antibody) + Paclitaxel | Antibody-mediated targeting of HER2-overexpressing cells combined with mitotic inhibition. | Standard of care for HER2-positive cancers, well-established efficacy and safety. | Only effective in HER2-positive tumors, potential for cardiotoxicity. |
Supporting Experimental Data (Based on Analogous Combinations)
Since no direct experimental data for the this compound and paclitaxel combination has been published, this section presents representative data from studies on the synergistic effects of lapatinib (a dual EGFR/HER2 inhibitor) and CDK inhibitors with paclitaxel.
Table 1: In Vitro Synergy of Lapatinib and Paclitaxel in Esophageal Squamous Cancer Cells
| Cell Line | Lapatinib IC50 (μM) | Paclitaxel IC50 (nM) | Combination Index (CI) at 50% Effect (Fa=0.5) |
| KYSE150 | 8.5 ± 1.2 | 25.3 ± 3.1 | < 1 (Synergistic) |
| KYSE450 | 6.8 ± 0.9 | 18.7 ± 2.5 | < 1 (Synergistic) |
| KYSE510 | 10.2 ± 1.5 | 31.5 ± 4.2 | < 1 (Synergistic) |
| TE-7 | 12.1 ± 1.8 | 38.1 ± 5.0 | < 1 (Synergistic) |
Data adapted from a study on the synergistic effects of lapatinib and paclitaxel. A Combination Index (CI) of less than 1 indicates a synergistic interaction.[1]
Table 2: Effect of Lapatinib and Paclitaxel Combination on Apoptosis in Esophageal Cancer Cells
| Treatment | % Apoptotic Cells (Annexin V positive) |
| Control | 5.2 ± 0.8% |
| Lapatinib (5 μM) | 12.8 ± 1.5% |
| Paclitaxel (10 nM) | 18.5 ± 2.1% |
| Lapatinib + Paclitaxel | 35.6 ± 3.2% |
Representative data illustrating the enhanced induction of apoptosis with the combination treatment.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate drug synergy.
Cell Viability and Combination Index (CI) Assay
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a range of concentrations of this compound, paclitaxel, and their combination at a constant ratio. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with binding buffer and then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment: Expose cells to the drugs for a duration relevant to cell cycle progression (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizing the Pathways and Workflows
Signaling Pathway Inhibition by this compound
Caption: Inhibition of EGFR, HER2, and CDK9 pathways by this compound.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of drug combinations.
Logical Relationship of Synergistic Action
Caption: The convergent mechanisms leading to synergistic cancer cell death.
Conclusion
The combination of this compound with paclitaxel represents a promising therapeutic strategy. By targeting multiple, non-overlapping pathways essential for cancer cell proliferation and survival, this combination has the potential to produce a potent synergistic anti-tumor effect and overcome mechanisms of drug resistance. While direct clinical data is not yet available, the strong preclinical rationale and supporting data from analogous drug combinations provide a solid foundation for further investigation. The experimental protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in the evaluation and advancement of this and similar multi-targeted combination therapies. Future preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this novel combination.
References
A New Frontier in Cancer Therapy: Evaluating the Synergy of Egfr/her2/cdk9-IN-2 with Chemotherapy
A novel multi-targeted inhibitor, Egfr/her2/cdk9-IN-2, shows significant promise in preclinical studies, demonstrating potent inhibition of key cancer-driving proteins. This guide provides a comprehensive comparison of this innovative compound with existing therapeutic strategies, focusing on its potential in combination with standard chemotherapy agents. By presenting experimental data, detailed protocols, and visualizing the underlying biological pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to explore this next generation of cancer therapeutics.
This compound is a potent small molecule inhibitor targeting three critical players in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] The rationale for combining this multi-targeted agent with traditional chemotherapy lies in the potential for synergistic effects, overcoming drug resistance, and enhancing therapeutic efficacy.
Performance Data at a Glance: this compound
This compound, also referred to as compound 9 in initial studies, has demonstrated significant inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC50) highlight its potency.
| Target Kinase | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
| Data sourced from MedchemExpress and Bioorganic Chemistry, 2020.[1] |
Synergistic Potential with Chemotherapy: A Comparative Overview
While specific combination studies involving this compound are not yet published, extensive preclinical data on combining EGFR, HER2, and CDK9 inhibitors with standard chemotherapeutic agents provide a strong basis for its potential. The following tables summarize representative data from studies on related inhibitors, offering a comparative perspective. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]
Table 1: Synergy of HER2 Inhibitors with Chemotherapy Agents
| HER2 Inhibitor | Chemotherapy Agent | Cell Line | Combination Index (CI) at ED50 | Reference |
| Trastuzumab | Paclitaxel | BT-474 | < 1 (Synergistic) | Preclinical Study |
| Lapatinib | Capecitabine | SK-BR-3 | < 1 (Synergistic) | Preclinical Study |
| MM-302 | Doxorubicin | MDA-MB-453 | Not specified, but enhanced antitumor activity | [5] |
Table 2: Synergy of CDK9 Inhibitors with Chemotherapy Agents
| CDK9 Inhibitor | Chemotherapy Agent | Cell Line | Combination Index (CI) | Reference |
| Dinaciclib | Paclitaxel | Ovarian Cancer Cells | Synergistic (Sequence-dependent) | [6] |
| CDKI-73 | Fludarabine | Leukemia Cells | < 1 (Synergistic) | [7] |
| Enitociclib | Bortezomib | Multiple Myeloma | Synergistic | [8] |
Understanding the Mechanism: Signaling Pathways
To appreciate the rationale behind combining this compound with chemotherapy, it is crucial to understand the signaling pathways involved. The diagram below illustrates the interconnected roles of EGFR, HER2, and CDK9 in promoting cancer cell growth and survival.
References
- 1. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of MM-302, a HER2-targeted antibody–liposomal doxorubicin conjugate, in patients with advanced HER2-positive breast cancer: a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine | Oncotarget [vendor-stage.oncotarget.com]
- 8. researchgate.net [researchgate.net]
Predicting Sensitivity to EGFR/HER2/CDK9 Inhibition: A Comparative Guide to Biomarkers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Identifying Predictive Biomarkers for Sensitivity to a Hypothetical Triple-Action Inhibitor Targeting EGFR, HER2, and CDK9.
In the landscape of precision oncology, the development of multi-targeted therapies represents a promising frontier. This guide provides a comparative analysis of established and emerging biomarkers for predicting sensitivity to a hypothetical inhibitor, EGFR/HER2/CDK9-IN-2. By understanding the molecular signatures that confer susceptibility to the inhibition of these three key oncogenic drivers, researchers can better stratify patient populations and design more effective clinical trials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
I. Comparative Analysis of Biomarkers and Inhibitor Sensitivity
The efficacy of a multi-targeted inhibitor like this compound is contingent on the presence of specific molecular alterations within the tumor. Below is a comparative summary of key biomarkers for each target and their impact on the sensitivity to representative single-agent inhibitors.
| Target | Biomarker | Effect on Sensitivity | Alternative Inhibitors | Reported IC50 Values (nM) |
| EGFR | Activating Mutations (e.g., Exon 19 del, L858R) | Increased Sensitivity | Gefitinib, Erlotinib, Osimertinib | Gefitinib: ~10-100; Osimertinib: ~1-15[1][2] |
| T790M Resistance Mutation | Decreased Sensitivity to 1st/2nd Gen Inhibitors | Osimertinib (3rd Gen) | Osimertinib: ~1-15 (in T790M models)[1][2] | |
| EGFR Gene Amplification | Increased Sensitivity | Cetuximab, Panitumumab | Not directly applicable (monoclonal antibodies) | |
| High EGFR Protein Expression | Variable, often correlates with sensitivity | Gefitinib, Erlotinib | Not a direct measure of IC50 | |
| HER2 | HER2 (ERBB2) Gene Amplification | Increased Sensitivity | Trastuzumab, Pertuzumab, Lapatinib, Neratinib | Lapatinib: ~10-50; Neratinib: ~2-20[3] |
| High HER2 Protein Overexpression | Increased Sensitivity | Trastuzumab, Pertuzumab, Ado-trastuzumab emtansine (T-DM1) | Not directly applicable (monoclonal antibodies/ADCs) | |
| PIK3CA Mutations | Potential for Resistance | Alpelisib (in combination) | Not a direct HER2 inhibitor | |
| CDK9 | High MYC Expression | Increased Sensitivity | Flavopiridol, AZD4573, KB-0742 | Flavopiridol: ~50-100; AZD4573: ~3[4] |
| High MCL-1 Expression | Increased Sensitivity | Atuveciclib (BAY-1143572) | Atuveciclib: ~6[4] | |
| CDK9 L156F Mutation (SNP rs1158106390) | Potential for Resistance | Most CDK9 inhibitors | Data on specific IC50 shifts is limited |
II. Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
III. Detailed Experimental Protocols
For accurate and reproducible assessment of the biomarkers and inhibitor sensitivity, the following standardized protocols are recommended.
A. Cell Viability (MTT) Assay for IC50 Determination
This protocol is designed to assess the cytotoxic or cytostatic effects of an inhibitor on cultured cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor (e.g., this compound) in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
B. Fluorescence In Situ Hybridization (FISH) for Gene Amplification
This protocol is used to determine the copy number of the EGFR and ERBB2 (HER2) genes.
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) on positively charged slides.
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes. Perform heat-induced epitope retrieval using a citrate buffer.
-
Probe Hybridization: Apply the gene-specific probe (e.g., Vysis LSI EGFR/CEP 7 or PathVysion HER-2 DNA Probe Kit) to the target area on the slide. Cover with a coverslip and seal. Denature the DNA and probe by heating, followed by hybridization overnight in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy and Imaging: Visualize the signals using a fluorescence microscope equipped with appropriate filters. Capture images of at least 20 non-overlapping tumor cell nuclei.
-
Scoring and Interpretation: Count the number of gene signals (e.g., red for EGFR/HER2) and centromere signals (e.g., green for CEP7/CEP17) per nucleus. An amplification is determined by a gene-to-centromere ratio of ≥ 2.0.[5]
C. Western Blotting for Protein Expression
This protocol allows for the semi-quantitative analysis of protein levels.
-
Protein Extraction: Lyse cultured cells or homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-EGFR, anti-HER2, anti-MYC, anti-MCL-1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
IV. Conclusion and Future Directions
The identification of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like a hypothetical this compound. For such a multi-specific inhibitor, a composite biomarker profile will likely be necessary for optimal patient selection. This could involve the simultaneous assessment of EGFR and HER2 status through FISH and sequencing, coupled with the evaluation of MYC and MCL-1 expression by immunohistochemistry or Western blotting.
Future research should focus on the development of multiplex assays that can simultaneously evaluate these diverse biomarkers from a single, small tissue sample. Furthermore, the integration of liquid biopsy approaches to monitor these biomarkers in circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs) will be crucial for tracking the evolution of resistance and guiding subsequent treatment decisions. The systematic application of the experimental protocols outlined in this guide will facilitate the robust and reproducible identification of patient populations most likely to benefit from this novel class of anti-cancer agents.
References
- 1. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer | Journal of Clinical Pathology [jcp.bmj.com]
In Vivo Antitumor Efficacy of EGFR/HER2/CDK9 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor efficacy of targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). While direct in vivo data for the specific investigational agent Egfr/her2/cdk9-IN-2 is not publicly available, this guide evaluates the efficacy of established inhibitors against these critical cancer targets, supported by experimental data from preclinical xenograft models.
The simultaneous inhibition of EGFR, HER2, and CDK9 presents a promising strategy in cancer therapy. EGFR and HER2 are key drivers of cell proliferation and survival in many cancers, while CDK9 is a crucial regulator of transcription of anti-apoptotic proteins. The investigational molecule, this compound, is a potent inhibitor of these three kinases. This guide will compare the in vivo performance of well-characterized inhibitors targeting these pathways to provide a benchmark for the potential efficacy of such a multi-targeted approach.
Comparative Efficacy of Targeted Inhibitors in Xenograft Models
The following table summarizes the in vivo antitumor activity of selected EGFR/HER2 and CDK9 inhibitors in various human tumor xenograft models. These agents represent the current therapeutic landscape and provide a basis for evaluating the potential of novel multi-targeting compounds like this compound.
| Inhibitor | Target(s) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Other Efficacy Metrics | Reference |
| Trastuzumab | HER2 | Breast Cancer Models | Variable (typically mg/kg, IP) | Tumors in treated animals grew to 32.6% of control volume.[1] | Median survival prolonged by a factor of 1.45.[1] | [1] |
| Lapatinib | EGFR, HER2 | SUM225 HER2+ Breast Cancer | Not specified | Strong inhibition of tumor growth.[2] | Durable growth inhibition after drug withdrawal.[2] | [2] |
| Afatinib | EGFR, HER2 | H2170 & H1781 Lung Cancer | 20 mg/kg, oral, 6 days/week | Significantly inhibited tumor growth.[3][4] | - | [3][4] |
| Flavopiridol (Alvocidib) | Pan-CDK (including CDK9) | EOL-1 Acute Myeloid Leukemia | 6.5 mg/kg/day, IV | 100% Complete Regressions | 6.1 log cell kill, 20% tumor-free survivors.[5] | [5] |
| AZD5438 | CDK1, 2, 9 | SW620 Colon Cancer | 50 mg/kg BID or 75 mg/kg QD, oral | 38-153% TGI | Maintained suppression of biomarkers for up to 16 hours.[6][7] | [6][7] |
| Voruciclib | CDK9 | Diffuse Large B-cell Lymphoma | Not specified | Model-dependent tumor growth inhibition when combined with venetoclax.[8] | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited in this guide.
Human Tumor Xenograft Model
-
Cell Lines and Culture: Human cancer cell lines (e.g., BT-474 for breast cancer, NCI-H1975 for lung cancer, MV4-11 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, typically athymic nude or SCID mice, aged 6-8 weeks, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 5-10 million tumor cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e-g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational drug (e.g., Afatinib, Flavopiridol) is administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include survival analysis and biomarker assessment in tumor tissue.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The Efficacy of Trastuzumab in Animal Models of Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Egfr/her2/cdk9-IN-2 and Other Tyrosine Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in cancer therapy. Understanding the cross-resistance profiles of novel therapeutic agents is paramount for anticipating clinical efficacy and designing effective sequential or combination treatment strategies. This guide provides a comparative analysis of the preclinical data available for Egfr/her2/cdk9-IN-2, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9), in the context of known TKI resistance mechanisms.
Introduction to this compound
This compound is a multi-targeted inhibitor with demonstrated potent activity against its intended kinase targets. The table below summarizes its in vitro inhibitory activity.
| Target Kinase | This compound IC50 (nM) | Egfr/her2/cdk9-IN-3 IC50 (nM) |
| EGFR | 145.35[1] | 191.08[2][3] |
| HER2 | 129.07[1] | 132.65[2][3] |
| CDK9 | 117.13[1] | 113.98[2][3] |
A related compound, Egfr/her2/cdk9-IN-3, is included for comparative purposes, showcasing similar potency.
The dual targeting of EGFR/HER2 and the inclusion of CDK9 inhibition present a rational approach to overcoming some forms of TKI resistance. Dysregulation of EGFR and HER2 are well-established drivers in several cancers, and their signaling pathways are known to intersect. CDK9, a key regulator of transcription, is implicated in the expression of anti-apoptotic proteins, making it a valuable target for inducing tumor cell death.
Cross-Resistance Profile: A Comparative Overview
Direct experimental data on the cross-resistance between this compound and other TKIs is not yet publicly available. However, by examining the known mechanisms of resistance to inhibitors of its target kinases, we can infer a potential cross-resistance profile.
EGFR-Mediated Resistance
Acquired resistance to first and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, is frequently driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy. Third-generation EGFR TKIs, like osimertinib, were specifically designed to be effective against the T790M mutation.
Another significant mechanism of resistance to EGFR inhibitors is the amplification of the HER2 gene.[4][5] Increased HER2 signaling can bypass the need for EGFR signaling, rendering EGFR-targeted therapies ineffective.
Expected Profile of this compound:
-
Against T790M: Without specific data on this compound's activity against the T790M mutant, its efficacy is uncertain. The quinazoline scaffold, common to many EGFR inhibitors, may or may not be effective depending on its specific binding mode.
-
Against HER2 Amplification: By directly and potently inhibiting HER2, this compound is rationally designed to overcome resistance driven by HER2 amplification. This dual-targeting approach is a key potential advantage over single-target EGFR TKIs.
CDK9-Mediated Resistance
Resistance to CDK9 inhibitors is less well-characterized than for EGFR inhibitors. However, a study has identified a specific mutation, L156F, in the kinase domain of CDK9 that confers resistance to the selective CDK9 inhibitor BAY1251152.[6][7] This mutation is thought to cause steric hindrance, preventing the inhibitor from binding effectively.
Expected Profile of this compound:
-
Against L156F: The efficacy of this compound against the L156F CDK9 mutant is unknown. Cross-resistance would depend on whether the inhibitor's binding is also disrupted by this specific amino acid change.
The following table summarizes the potential cross-resistance landscape based on these known mechanisms.
| Resistance Mechanism | Commonly Affected TKIs | Predicted Efficacy of this compound | Rationale |
| EGFR T790M Mutation | Gefitinib, Erlotinib, Afatinib | Unknown | Efficacy depends on the inhibitor's ability to bind to the mutated ATP-binding pocket. |
| HER2 Amplification | Gefitinib, Erlotinib, Cetuximab | Potentially Effective | Directly inhibits HER2, circumventing this bypass signaling pathway. |
| MET Amplification | Gefitinib, Erlotinib | Potentially Ineffective | Does not target MET, a known bypass signaling pathway. |
| CDK9 L156F Mutation | BAY1251152 | Unknown | Efficacy depends on the inhibitor's binding mode in relation to the L156F mutation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing TKI cross-resistance.
Caption: Simplified EGFR, HER2, and CDK9 signaling pathways and the points of inhibition by this compound.
Caption: General experimental workflow for determining the cross-resistance of a novel TKI.
Experimental Protocols
While specific protocols for cross-resistance studies involving this compound are not available, the following are standard methodologies used in the field for such investigations.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate parental and TKI-resistant cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a panel of other relevant TKIs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Signal Detection:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound or other TKIs at specified concentrations for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and cleaved PARP) overnight at 4°C.
-
Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound represents a promising multi-targeted therapeutic agent with the potential to overcome certain mechanisms of TKI resistance, particularly those driven by HER2 amplification. However, a comprehensive understanding of its cross-resistance profile requires direct experimental evidence. Future studies should focus on evaluating the efficacy of this compound in well-characterized TKI-resistant cell lines, including those harboring the EGFR T790M and CDK9 L156F mutations. Such data will be invaluable for guiding the clinical development of this and other next-generation multi-targeted kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and myosin II inhibitors cooperate to suppress EGFR‐T790M‐mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Phospho-proteomics Analysis: Unveiling the Cellular Impact of Egfr/her2/cdk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multi-kinase inhibitor Egfr/her2/cdk9-IN-2, focusing on its impact on cellular signaling as determined by phospho-proteomics. We objectively compare its performance with other relevant inhibitors, supported by experimental data, to inform research and drug development decisions.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] These three proteins are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.[2][3] By simultaneously targeting these kinases, this compound presents a promising multi-pronged approach to cancer therapy.[1]
Comparative Analysis of Kinase Inhibitors
To understand the specific effects of this compound, its inhibitory activity is compared with other well-established kinase inhibitors targeting EGFR, HER2, and CDK9.
| Inhibitor | Target(s) | IC50 (nM) | Key Cellular Effects | Reference |
| This compound | EGFR, HER2, CDK9 | 145.35 (EGFR), 129.07 (HER2), 117.13 (CDK9) | Inhibits cell proliferation and induces apoptosis in cancer cell lines. | [1] |
| Egfr/her2/cdk9-IN-3 | EGFR, HER2, CDK9 | 191.08 (EGFR), 132.65 (HER2), 113.98 (CDK9) | Exhibits significant antitumor activity. | [4][5] |
| Gefitinib | EGFR | ~2-80 (cell-free assays) | First-generation EGFR tyrosine kinase inhibitor (TKI). | [6] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | Reversible, dual tyrosine kinase inhibitor. | [7] |
| Afatinib | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | Irreversible inhibitor of EGFR and HER2. | [7][8] |
| Neratinib | EGFR, HER2 | 92 (EGFR), 59 (HER2) | Irreversible inhibitor of EGFR, HER2, and HER4. | [7] |
| Flavopiridol | CDK9 | ~3 | Early generation pan-CDK inhibitor. | [4] |
| THZ1 | CDK7 | ~3.2 | Covalent CDK7 inhibitor, indirectly affects CDK9 activity. | [4] |
Phospho-proteomics Analysis: A Window into Cellular Signaling
Phospho-proteomics is a powerful technique used to identify and quantify changes in protein phosphorylation on a global scale.[9][10][11] This provides a detailed snapshot of the cellular signaling networks affected by a drug treatment. A typical phospho-proteomics workflow is depicted below.
Phospho-proteomics Experimental Workflow
Experimental Protocols
A detailed protocol for a typical phospho-proteomics experiment is outlined below.
Cell Culture and Treatment
-
Culture cells (e.g., human breast cancer cell line MCF-7) in appropriate media to ~80% confluency.
-
Treat cells with this compound (e.g., at its IC50 concentration) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
Cell Lysis and Protein Digestion
-
Lyse cell pellets in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.[12]
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.[13]
Phosphopeptide Enrichment
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Enrich phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[13]
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
LC-MS/MS Analysis
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[13]
-
Separate peptides by reverse-phase chromatography.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[9]
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Search the data against a protein sequence database (e.g., UniProt) to identify peptides and phosphorylation sites.
-
Quantify the relative abundance of phosphopeptides between treated and control samples.
-
Perform statistical analysis to identify significantly regulated phosphorylation sites.
-
Use bioinformatics tools to perform pathway and network analysis (e.g., STRING, DAVID) to understand the biological implications of the observed changes.
Affected Signaling Pathways
Treatment with this compound is expected to significantly perturb signaling pathways downstream of its targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 13. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
Head-to-head comparison of Egfr/her2/cdk9-IN-2 and lapatinib
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways is a cornerstone of modern drug development. This guide provides a head-to-head comparison of two kinase inhibitors: Egfr/her2/cdk9-IN-2, a multi-targeted inhibitor, and Lapatinib, a well-established dual inhibitor of EGFR and HER2. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these two compounds.
At a Glance: Key Differences
| Feature | This compound | Lapatinib |
| Target Profile | EGFR, HER2, and CDK9 | EGFR and HER2 |
| Potency (IC50) | EGFR: 145.35 nM HER2: 129.07 nM CDK9: 117.13 nM | EGFR: ~10.8 nM HER2: ~9.2 nM |
| Mechanism of Action | Multi-targeted kinase inhibitor | Dual tyrosine kinase inhibitor |
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and Lapatinib against their respective targets has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
| Inhibitor | Target | IC50 (nM) |
| This compound | EGFR | 145.35[1] |
| HER2 | 129.07[1] | |
| CDK9 | 117.13[1] | |
| Lapatinib | EGFR | 10.8[2] |
| HER2 | 9.2[2] |
Mechanism of Action and Signaling Pathways
This compound is a novel compound designed to simultaneously block the activity of three key kinases involved in cancer cell proliferation and survival. By targeting both the receptor tyrosine kinases EGFR and HER2, it disrupts the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. Additionally, its inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial component of the positive transcription elongation factor b (P-TEFb), interferes with the transcription of anti-apoptotic proteins, thereby promoting cancer cell death.
Lapatinib is a well-characterized dual tyrosine kinase inhibitor that reversibly blocks the intracellular ATP-binding sites of both EGFR and HER2.[3] This inhibition prevents the autophosphorylation and activation of these receptors, leading to the downregulation of downstream signaling pathways that are critical for tumor cell growth and survival. Lapatinib has demonstrated high selectivity for EGFR and HER2, with significantly less activity against a broad panel of other kinases.
Caption: Simplified signaling pathways targeted by Lapatinib and this compound.
Experimental Protocols
The determination of the inhibitory activity of these compounds is crucial for their characterization. Below are generalized protocols for the in vitro kinase assays used to measure the IC50 values.
In Vitro Kinase Assay for EGFR, HER2, and CDK9 (this compound)
The inhibitory activity of this compound was determined using a kinase inhibition assay, likely employing a luminescence-based method such as the ADP-Glo™ Kinase Assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human EGFR, HER2, and CDK9 enzymes and their respective substrates are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
ADP Detection: After a set incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence intensity, which is proportional to the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
In Vitro Kinase Assay for EGFR and HER2 (Lapatinib)
The IC50 values for Lapatinib against EGFR and HER2 were determined using a similar in vitro kinase assay format. The key steps are outlined below:
-
Reagents: Recombinant EGFR and HER2 kinase domains, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP are used.
-
Assay Execution: The assay is typically performed in a multi-well plate format. Lapatinib is serially diluted and incubated with the kinase and substrate. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using radiolabeled ATP or fluorescence/luminescence-based assays that detect the product of the kinase reaction.
-
IC50 Determination: The concentration of Lapatinib that inhibits 50% of the kinase activity is determined by analyzing the dose-response curve.
Conclusion
This compound and Lapatinib represent two distinct approaches to targeting key oncogenic pathways. Lapatinib is a potent and selective dual inhibitor of EGFR and HER2, with established clinical activity. In contrast, this compound offers a broader inhibitory profile by also targeting CDK9, a critical regulator of transcription.
While Lapatinib demonstrates higher potency against EGFR and HER2 in the available in vitro assays, the multi-targeted approach of this compound could potentially offer advantages in overcoming certain resistance mechanisms or in treating cancers where CDK9 is a key driver. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and to fully elucidate the therapeutic potential of this compound. Researchers should consider the specific molecular drivers of the cancer model under investigation when selecting an appropriate inhibitor for their studies.
References
Combination Therapy of Egfr/her2/cdk9-IN-2 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. This guide provides a comparative analysis of the novel multi-target inhibitor, Egfr/her2/cdk9-IN-2, in combination with immunotherapy. While direct preclinical or clinical data for this specific combination is not yet publicly available, this guide leverages existing data on dual EGFR/HER2 inhibitors and CDK9 inhibitors in combination with immunotherapy to provide a comprehensive overview of the rationale, potential efficacy, and experimental considerations.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting three key players in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). The rationale for this multi-targeted approach lies in the potential to simultaneously block critical signaling pathways driving tumor growth and to modulate the tumor microenvironment, rendering it more susceptible to immune attack.
Table 1: Inhibitory Activity of this compound and Related Compounds [1]
| Compound | Target | IC50 (nM) |
| This compound (Compound 9) | EGFR | 145.35 |
| HER2 | 129.07 | |
| CDK9 | 117.13 | |
| Egfr/her2/cdk9-IN-3 (Compound 10) | EGFR | 191.08 |
| HER2 | 132.65 | |
| CDK9 | 113.98 | |
| Gefitinib (Reference) | EGFR | 55.58 |
| HER2 | 90 | |
| Erlotinib (Reference) | EGFR | 110 |
| HER2 | 79.28 | |
| Dinaciclib (Reference) | CDK9 | 53.12 |
The Rationale for Combination with Immunotherapy
The synergy between EGFR/HER2/CDK9 inhibition and immunotherapy, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is based on several preclinical observations.
EGFR/HER2 Inhibition and the Tumor Microenvironment
EGFR and HER2 signaling pathways have been shown to play a role in creating an immunosuppressive tumor microenvironment. Upregulation of these pathways can lead to increased expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and immune evasion.[2] By inhibiting EGFR and HER2, it is hypothesized that PD-L1 expression can be downregulated, thereby restoring anti-tumor T-cell activity.
The Dual Role of CDK9 Inhibition in Immuno-oncology
CDK9 inhibition presents a more complex, yet potentially beneficial, interaction with the immune system.
-
Activation of Innate Immunity: CDK9 inhibitors have been shown to induce "viral mimicry" in cancer cells. This process involves the accumulation of mis-spliced RNA, which can be recognized by intracellular sensors, triggering an innate immune response and the production of pro-inflammatory cytokines. This can potentially "inflame" the tumor microenvironment, making it more visible to the immune system.
-
Modulation of T-cell Activity: The impact of CDK9 inhibition on T cells is a critical consideration. Some studies suggest that CDK9 inhibitors can suppress T-cell activation, which could be counterproductive to immunotherapy. However, other research indicates that CDK9 expression is negatively correlated with the infiltration of cytotoxic CD8+ T cells in some cancers. By inhibiting CDK9, it might be possible to enhance T-cell infiltration into the tumor.
Comparative Performance and Experimental Data
As no direct data exists for this compound with immunotherapy, we present a comparative analysis based on preclinical studies of similar combination therapies.
Combination of Dual EGFR/HER2 Inhibitors with Anti-PD-1 Therapy
Preclinical studies combining dual EGFR/HER2 inhibitors, such as afatinib, with anti-PD-1 antibodies have shown promising results in various cancer models.
Table 2: Preclinical Efficacy of Afatinib in Combination with Anti-PD-1 [2]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Key Findings |
| Afatinib + Anti-PD-1 | Hepatocellular Carcinoma (Mouse) | Significantly greater than either monotherapy | Enhanced immunotherapeutic effect.[2] |
| Afatinib + Anti-PD-1 + Anti-Gal-9 | Lewis Lung Carcinoma (Mouse) | Robust antitumor immunity | Overcame immune evasion. |
These studies demonstrate that the combination of EGFR/HER2 inhibition with checkpoint blockade can lead to enhanced tumor control. The underlying mechanism often involves the modulation of the tumor microenvironment, including the upregulation of PD-L1 by the targeted therapy, which then sensitizes the tumors to checkpoint inhibition.[2]
Alternative Combination Strategies
Other targeted therapies are also being explored in combination with immunotherapy.
Table 3: Comparison with Other Combination Immunotherapies
| Combination Therapy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| EGFR/HER2/CDK9 Inhibitor + ICI | Multi-pathway blockade, potential for innate immune activation. | Broad anti-proliferative effect, potential to overcome resistance. | Complex and potentially conflicting effects of CDK9 inhibition on T-cells. |
| Dual EGFR/HER2 Inhibitor + ICI | Blocks key oncogenic pathways, modulates PD-L1 expression. | Clinically validated targets, established rationale. | Resistance mechanisms can still emerge. |
| CDK4/6 Inhibitor + ICI | Induces cell cycle arrest, enhances antigen presentation. | Can convert "cold" tumors to "hot" tumors. | Efficacy may be limited to specific tumor types. |
| VEGF Inhibitor + ICI | Normalizes tumor vasculature, promotes T-cell infiltration. | Synergistic effects on the tumor microenvironment. | Potential for increased toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in evaluating combination therapies.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Protocol:
-
Cell Line and Animal Model: Select a murine cancer cell line with known expression of EGFR, HER2, and sensitivity to CDK9 inhibition (e.g., MC38 colon adenocarcinoma, LLC Lewis lung carcinoma). Use immunocompetent C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (dose and schedule to be determined by MTD studies)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Analyze tumor growth curves, calculate tumor growth inhibition (TGI), and perform statistical analysis.
In Vitro T-cell Co-culture Assay
Objective: To assess the impact of this compound on the ability of T-cells to kill cancer cells.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest and isolate T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Co-culture Setup: Seed cancer cells in a 96-well plate. After 24 hours, add activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Treatment: Treat the co-cultures with:
-
DMSO (vehicle)
-
This compound (at various concentrations)
-
An immune checkpoint inhibitor (e.g., anti-PD-1)
-
Combination of this compound and the immune checkpoint inhibitor
-
-
Cytotoxicity Assessment: After 48-72 hours, measure cancer cell viability using a lactate dehydrogenase (LDH) release assay or a real-time cell analysis system.
-
T-cell Activation Analysis: Collect supernatant to measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA. Analyze T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
Visualizing the Mechanisms
Signaling Pathways
Caption: Signaling pathways targeted by this compound and immunotherapy.
Experimental Workflow
Caption: Workflow for preclinical evaluation of combination therapy.
Synergistic Effect Logic
Caption: Logical relationship of the synergistic anti-tumor effect.
Conclusion and Future Directions
The combination of a multi-targeted inhibitor like this compound with immunotherapy holds significant therapeutic promise. The rationale is supported by a growing body of preclinical evidence for combining EGFR/HER2 inhibitors with immune checkpoint blockade. The added dimension of CDK9 inhibition, with its potential to activate innate immunity, further strengthens the case for this combination.
However, the precise impact of CDK9 inhibition on the anti-tumor immune response requires careful investigation to mitigate any potential for T-cell suppression. Future preclinical studies should focus on elucidating the immunological effects of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors. These studies will be critical in defining the optimal dosing, scheduling, and patient populations for this promising therapeutic strategy.
References
- 1. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib combined with anti-PD1 enhances immunotherapy of hepatocellular carcinoma via ERBB2/STAT3/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Egfr/her2/cdk9-IN-2 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Egfr/her2/cdk9-IN-2's performance against established inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). The following sections detail experimental data, protocols, and signaling pathways to facilitate a comprehensive evaluation of this novel multi-target inhibitor.
This compound is a potent, small molecule inhibitor targeting EGFR, HER2, and CDK9, key proteins implicated in cancer cell proliferation, survival, and transcription. To rigorously assess its cellular target engagement and efficacy, a direct comparison with well-characterized, commercially available inhibitors is essential. This guide utilizes Lapatinib and Erlotinib as comparators for EGFR and HER2 activity, and SNS-032 and AZD4573 for CDK9 inhibition.
Comparative Efficacy: In Vitro Inhibition
The inhibitory activity of this compound and its counterparts was determined through in vitro kinase assays and cellular viability assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Compound | Target | In Vitro Kinase IC50 (nM) | Cell Viability IC50 (nM) | Cell Line |
| This compound | EGFR | 145.35 | Not Publicly Available | Not Publicly Available |
| HER2 | 129.07 | Not Publicly Available | Not Publicly Available | |
| CDK9 | 117.13 | Not Publicly Available | Not Publicly Available | |
| Lapatinib | EGFR | 10.2[1] | Varies by cell line | Breast Cancer Cells |
| HER2 | 9.8[1] | Varies by cell line | Breast Cancer Cells | |
| Erlotinib | EGFR | 2[2] | ~1530 (A-431 cells)[3] | Epidermoid Carcinoma |
| SNS-032 | CDK9 | 4[4][5] | Varies by cell line | Chronic Lymphocytic Leukemia |
| AZD4573 | CDK9 | <4[6] | Varies by cell line | Hematologic Cancer Cells |
Validating Target Engagement in a Cellular Context
To confirm that this compound engages its intended targets within a cellular environment, a series of key experiments are recommended. These assays directly measure the inhibition of downstream signaling pathways and cellular processes regulated by EGFR, HER2, and CDK9.
EGFR and HER2 Target Engagement: Western Blotting for Phosphorylation
Objective: To assess the ability of this compound to inhibit the autophosphorylation of EGFR and HER2, a critical step in their activation.
dot
Caption: EGFR and HER2 Signaling Pathways.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line with high EGFR and HER2 expression (e.g., SK-BR-3, BT-474) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound, Lapatinib, or Erlotinib for a specified time (e.g., 2 hours). Include a vehicle-treated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and phospho-HER2 (e.g., pY1248). Subsequently, probe with a loading control antibody (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Analysis: Quantify band intensities to determine the dose-dependent inhibition of EGFR and HER2 phosphorylation.
HER2 Target Engagement: Immunoprecipitation
Objective: To specifically isolate HER2 and its associated proteins to confirm direct inhibition of its phosphorylation by this compound.
dot
Caption: Immunoprecipitation Workflow.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the Western Blotting protocol and prepare cell lysates.
-
Immunoprecipitation: Incubate the cell lysate with an anti-HER2 antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against phosphorylated HER2.
CDK9 Target Engagement: In Vitro Kinase Assay
Objective: To directly measure the enzymatic activity of CDK9 in the presence of this compound and compare it to known CDK9 inhibitors.
dot
Caption: CDK9-Mediated Transcriptional Regulation.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine recombinant active CDK9/Cyclin T1 enzyme, a specific peptide substrate (e.g., a fragment of the RNA Polymerase II C-terminal domain), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound, SNS-032, or AZD4573 to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[7][8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assessment: MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cells and compare its potency with the alternative inhibitors.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9][10] Viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Conclusion
This guide outlines a systematic approach to validate the target engagement of this compound in a cellular context. By directly comparing its performance against established inhibitors of EGFR, HER2, and CDK9 using the detailed protocols provided, researchers can obtain robust and objective data. The combination of in vitro kinase assays, cellular phosphorylation analysis, immunoprecipitation, and cell viability assays will provide a comprehensive understanding of the potency and mechanism of action of this novel multi-targeting compound. This information is crucial for its continued development as a potential therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
Assessing the Impact of Egfr/her2/cdk9-IN-2 on the Tumor Microenvironment: A Comparative Guide
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a promising strategy to overcome resistance and enhance therapeutic efficacy. Egfr/her2/cdk9-IN-2, a novel quinazoline derivative, has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). This guide provides a comparative analysis of this compound with established inhibitors targeting these pathways, focusing on their potential impact on the tumor microenvironment (TME). As there is currently no published data on the effects of this compound on the TME, this guide will also propose a comprehensive suite of experiments to elucidate its immunomodulatory properties.
Performance and Efficacy: A Quantitative Comparison
This section summarizes the available in vitro efficacy data for this compound and compares it with clinically relevant inhibitors: Lapatinib (a dual EGFR/HER2 inhibitor), Osimertinib (an EGFR inhibitor), and Dinaciclib (a pan-CDK inhibitor with potent CDK9 activity).
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR | HER2 | CDK9 | Reference |
| This compound | 145.35 | 129.07 | 117.13 | [1] |
| Lapatinib | 10.2 | 9.8 | >10,000 | [2] |
| Osimertinib | 1-15 (mutant EGFR) | >2,500 | Not Reported | [3] |
| Dinaciclib | Not Reported | Not Reported | 4 | [4] |
Table 2: In Vitro Cytotoxicity (GI50, µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Lapatinib | Osimertinib | Dinaciclib |
| MCF-7 | Breast Cancer | ~10 | ~5-10 | >10 | ~0.01-0.1 |
| NCI-H1975 | Lung Cancer | Not Reported | ~1-5 | ~0.01-0.1 | Not Reported |
| K-562 | Leukemia | <0.01 | Not Reported | Not Reported | ~0.01-0.1 |
| U251 | CNS Cancer | <0.01 | Not Reported | Not Reported | Not Reported |
| HCT-116 | Colon Cancer | <0.01 | ~5-10 | >10 | Not Reported |
Note: Data for comparator drugs is aggregated from multiple sources and may vary depending on experimental conditions. The cytotoxicity data for this compound is derived from the NCI-60 cell line screen as reported by El-Azab et al. (2020), where a high percentage of growth inhibition at 10 µM was observed for the listed cell lines.
Impact on the Tumor Microenvironment: Known Effects of Comparator Drugs
Understanding the effects of established inhibitors on the TME provides a framework for assessing the potential of this compound.
-
Lapatinib (EGFR/HER2 Inhibition): Lapatinib has been shown to enhance the infiltration of T cells into tumors.[5] This is thought to be mediated, in part, by the inhibition of STAT3 signaling, which can lead to a reduction in immunosuppressive factors. Some studies suggest that dual EGFR/HER2 inhibition can also decrease the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, potentially rendering them more susceptible to immune attack.
-
Osimertinib (EGFR Inhibition): Osimertinib, a third-generation EGFR inhibitor, has been demonstrated to downregulate PD-L1 expression on non-small cell lung cancer (NSCLC) cells.[3][6][7][8] This effect is believed to be a class effect of EGFR inhibitors and may contribute to a more favorable immune microenvironment for anti-tumor responses.
-
Dinaciclib (CDK9 Inhibition): CDK9 inhibitors, such as Dinaciclib, can profoundly impact the TME. Dinaciclib has been shown to induce immunogenic cell death (ICD) in tumor cells.[4][9] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can act as an "eat me" signal to dendritic cells (DCs). This leads to enhanced antigen presentation and the priming of an anti-tumor T cell response. Furthermore, Dinaciclib can promote the maturation and activation of DCs.[4]
Proposed Experimental Protocols for Assessing the TME Impact of this compound
To comprehensively evaluate the effects of this compound on the tumor microenvironment, a series of in vitro and in vivo experiments are proposed.
In Vitro Co-culture Assays
-
Objective: To assess the direct effects of this compound on the interaction between cancer cells and immune cells.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., a breast or lung cancer cell line with known EGFR/HER2/CDK9 expression) in the presence of varying concentrations of this compound.
-
After a predetermined incubation period, co-culture the treated cancer cells with human peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets (e.g., T cells, NK cells, or monocyte-derived dendritic cells).
-
Analyze the following endpoints:
-
T cell activation and proliferation: Measure the expression of activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE dilution) by flow cytometry.
-
Cytokine secretion: Profile the levels of key pro-inflammatory (e.g., IFN-γ, TNF-α, IL-2) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in the co-culture supernatant using a multiplex immunoassay (e.g., Luminex).
-
Dendritic cell maturation: Assess the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II on dendritic cells by flow cytometry.
-
PD-L1 expression: Measure the expression of PD-L1 on the surface of cancer cells by flow cytometry.
-
-
Immunogenic Cell Death (ICD) Assay
-
Objective: To determine if this compound can induce ICD in cancer cells.
-
Methodology:
-
Treat a suitable cancer cell line with this compound.
-
At various time points, assess the hallmarks of ICD:
-
Calreticulin (CRT) exposure: Measure the surface expression of CRT on treated cancer cells by flow cytometry.
-
ATP release: Quantify the amount of ATP released into the culture supernatant using a luciferase-based assay.
-
High Mobility Group Box 1 (HMGB1) release: Detect the release of HMGB1 from the nucleus to the cytoplasm and into the supernatant by Western blotting or ELISA.
-
-
In Vivo Murine Syngeneic Tumor Models
-
Objective: To evaluate the in vivo effects of this compound on tumor growth and the tumor immune infiltrate.
-
Methodology:
-
Implant a syngeneic tumor cell line (e.g., 4T1 for breast cancer or LLC for lung cancer) into immunocompetent mice.
-
Once tumors are established, treat the mice with this compound, a vehicle control, and relevant comparator drugs.
-
Monitor tumor growth over time.
-
At the end of the study, harvest the tumors and analyze the tumor microenvironment:
-
Immune cell infiltration: Perform immunohistochemistry (IHC) or multi-color immunofluorescence (IF) on tumor sections to identify and quantify various immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, macrophages, dendritic cells, and NK cells).
-
Flow cytometric analysis of tumor-infiltrating lymphocytes (TILs): Isolate TILs from the tumors and analyze their phenotype and function (e.g., activation markers, cytokine production) by flow cytometry.
-
Gene expression analysis: Perform RNA sequencing or qPCR on tumor tissue to analyze the expression of genes related to immune activation, inflammation, and immunosuppression.
-
-
Visualizing the Mechanisms of Action
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLAURA strikes again: efficacy of osimertinib is independent of PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib induces immunogenic cell death and enhances anti-PD1–mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FLAURA strikes again: efficacy of osimertinib is independent of PD-L1 expression - Abdayem - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Prognostic Implication of PD-L1 Expression on Osimertinib Treatment for EGFR-mutated Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. Dinaciclib induces immunogenic cell death and enhances anti-PD1-mediated tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Aftermath: A Comparative Guide to Gene Expression Profiling Following Egfr/her2/cdk9-IN-2 and Alternative Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles following treatment with the multi-targeted inhibitor Egfr/her2/cdk9-IN-2 and its therapeutic alternatives. By examining the transcriptional changes induced by these agents, we aim to offer insights into their mechanisms of action, potential biomarkers of response, and avenues for future drug development. While specific gene expression data for this compound is not yet publicly available, this guide leverages data from inhibitors targeting its constituent pathways—EGFR, HER2, and CDK9—to provide a comprehensive overview.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting three key regulators of cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9)[1]. This multi-targeted approach holds promise for overcoming resistance mechanisms that can emerge with single-target therapies. Understanding the global changes in gene expression following treatment with this compound is crucial for elucidating its full therapeutic potential.
Comparative Analysis of Gene Expression Profiles
In the absence of specific data for this compound, we present a comparative analysis based on the transcriptional effects of established inhibitors targeting EGFR (Osimertinib), HER2 (Neratinib), and CDK4/6 (Abemaciclib), a related cyclin-dependent kinase inhibitor. This approach allows for an informed projection of the likely gene expression changes induced by this compound.
| Inhibitor | Primary Target(s) | Key Gene Expression Changes | Affected Pathways | Cell Lines/Model Systems |
| Osimertinib | EGFR (including T790M mutation) | Downregulation of genes involved in cell proliferation, survival, and metastasis. Alterations in genes associated with apoptosis and cell cycle arrest. | EGFR signaling, PI3K-Akt, MAPK | Non-small cell lung cancer (NSCLC) cell lines and patient-derived xenografts. |
| Neratinib | HER2, EGFR | A study on a HER2 positive cancer model identified 1481 differentially expressed transcripts.[2] Upregulation of genes like KIAA1024 and ZNF550, and downregulation of genes such as TAS2R5 and KRT14 in breast cancer cell lines.[3] | HER2 signaling, cell cycle regulation, apoptosis | HER2-positive breast cancer cell lines (e.g., SK-BR-3), MDA-MB-231, and MCF-7.[2][3] |
| Abemaciclib | CDK4, CDK6 | Downregulation of cell cycle-controlling genes, including CycB, PCNA, and MCM7. Reprogramming of the breast cancer enhancer landscape and stimulation of AP-1 transcriptional activity.[4] | Cell cycle (G1/S transition), RB-E2F pathway | Breast cancer cell lines (e.g., MCF7) and xenograft models.[4] |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for conducting gene expression profiling experiments to assess the effects of targeted inhibitors. These should be adapted based on the specific cell lines and experimental goals.
RNA Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment:
-
Culture cancer cell lines of interest (e.g., A549 for NSCLC, SK-BR-3 for HER2+ breast cancer) in appropriate media and conditions.
-
Treat cells with this compound or an alternative inhibitor at a predetermined concentration (e.g., IC50) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvest cells and store them appropriately for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries on a platform like the Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between treated and control groups using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Microarray Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as for RNA-Seq.
-
-
RNA Extraction and Labeling:
-
Extract total RNA as described above.
-
Synthesize and label cRNA or cDNA from the total RNA using a labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit).
-
-
Hybridization:
-
Hybridize the labeled cRNA/cDNA to a microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray) overnight in a hybridization oven.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound probes.
-
Scan the microarray using a microarray scanner to measure the fluorescence intensity of each probe.
-
-
Data Analysis:
-
Extract raw data from the scanned images.
-
Perform background correction, normalization (e.g., quantile normalization), and summarization of the probe-level data.
-
Identify differentially expressed genes using statistical tests (e.g., t-test, ANOVA) with appropriate multiple testing correction (e.g., Benjamini-Hochberg).
-
Perform downstream analysis such as clustering and pathway analysis.
-
Conclusion
The multi-targeted nature of this compound suggests that its impact on the cancer cell transcriptome will be a composite of the effects observed with individual inhibitors of the EGFR, HER2, and CDK pathways. Gene expression profiling will be an invaluable tool to confirm these effects, identify novel mechanisms of action, and discover predictive biomarkers for patient stratification. The comparative data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at fully characterizing the therapeutic potential of Eg-fr/her2/cdk9-IN-2 and similar multi-targeted inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptome analysis of neratinib treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of neratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Egfr/her2/cdk9-IN-2: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Egfr/her2/cdk9-IN-2 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this potent inhibitor.
This compound is a powerful inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9), with IC50 values of 145.35, 129.07, and 117.13 nM, respectively. Its notable antitumor activity makes it a compound of interest in cancer research. Given its biological activity, all handling and disposal procedures should be conducted with the utmost care.
Disposal Procedures
General Disposal Guidelines:
-
Waste Identification: this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols as determined by your institution's EHS.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by trained hazardous waste personnel.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate should be collected as hazardous liquid waste.
Quantitative Data Summary:
| Target | IC50 (nM) |
| EGFR | 145.35 |
| HER2 | 129.07 |
| CDK9 | 117.13 |
Source: MedChemExpress
Experimental Workflow and Signaling Pathway
To ensure safe handling and disposal, a clear experimental workflow should be established.
Caption: A generalized workflow for the safe handling and disposal of laboratory chemicals.
The signaling pathways involving EGFR, HER2, and CDK9 are complex and central to cell proliferation and survival. Inhibition of these pathways is a key strategy in cancer therapy.
Caption: The inhibitory action of this compound on key signaling pathways.
By adhering to these guidelines and fostering a culture of safety, laboratories can continue their vital research while minimizing risks to personnel and the environment.
Personal protective equipment for handling Egfr/her2/cdk9-IN-2
Audience: Researchers, scientists, and drug development professionals
This guide provides crucial safety and logistical information for the handling and disposal of Egfr/her2/cdk9-IN-2, a potent small molecule inhibitor of EGFR, HER2, and CDK9. Given its mechanism of action, which involves the inhibition of key proteins in cell signaling pathways related to cell proliferation and survival, this compound should be handled with the utmost care as a potentially hazardous substance.[1][2] Although a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling cytotoxic and hazardous research compounds.
Hazard Identification and Risk Assessment
This compound is designed to have potent biological effects, and its toxicological properties have not been fully elucidated. As an inhibitor of EGFR, HER2, and CDK9, it has the potential to be cytotoxic, mutagenic, or teratogenic.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance and to minimize all potential exposures.
Potential Routes of Exposure:
-
Inhalation: Aerosolization of the solid compound or of solutions.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.
-
Ocular Contact: Splashes of solutions or contact with airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Certified chemical fume hood or a balance enclosure with HEPA filtration.- Gloves: Double gloving with chemotherapy-rated nitrile gloves.[5][6]- Eye Protection: Chemical splash goggles and a full-face shield.[5][7]- Lab Coat/Gown: A disposable, solid-front, back-closing gown with tight-fitting cuffs.[5][7]- Respiratory Protection: A fit-tested N95 or higher-level respirator should be worn, especially when handling larger quantities or if there is a risk of aerosolization. |
| Reconstitution and Solution Handling | - Primary Engineering Control: Certified chemical fume hood or biological safety cabinet.- Gloves: Double gloving with chemotherapy-rated nitrile gloves.[5][6]- Eye Protection: Chemical splash goggles.[7]- Lab Coat/Gown: A disposable, solid-front, back-closing gown with tight-fitting cuffs.[5][7] |
| Cell Culture and In Vitro Assays | - Primary Engineering Control: Class II Biological Safety Cabinet.- Gloves: Chemotherapy-rated nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat/Gown: Standard lab coat. |
| Waste Disposal | - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[5][6]- Eye Protection: Chemical splash goggles.- Lab Coat/Gown: A disposable, solid-front, back-closing gown with tight-fitting cuffs. |
Operational and Disposal Plans
A clear and well-defined operational plan is essential for minimizing risk.
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated work area (e.g., chemical fume hood) must be clean and uncluttered.
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the balance and surrounding area immediately after use with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all cleaning materials as hazardous waste.
-
-
Reconstitution:
-
Add solvent to the vial containing the solid compound slowly and carefully to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage:
-
Store the solid compound and stock solutions in clearly labeled, sealed containers.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
-
Store in a designated, secure location away from incompatible materials.
-
A cytotoxic spill kit should be readily available in any laboratory where this compound is handled.[7] In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE from the spill kit, including a respirator if the spill involves a powder.
-
Contain: For liquid spills, use absorbent pads from the spill kit to contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.
-
Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by a rinse with water, and then a final wipe with 70% ethanol.
-
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips, vials) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | All contaminated liquid waste (e.g., unused solutions, cell culture media) must be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this waste down the drain. |
| Sharps | All contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated sharps container for cytotoxic waste. |
All cytotoxic waste containers must be sealed and disposed of through the institution's hazardous waste management program.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of EGFR, HER2, and CDK9 signaling by this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. Cytotoxic Drug Safety [tru.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
